molecular formula C15H12N2 B140221 5,6-Dihydroindolo[1,2-c]quinazoline CAS No. 159021-55-3

5,6-Dihydroindolo[1,2-c]quinazoline

Cat. No.: B140221
CAS No.: 159021-55-3
M. Wt: 220.27 g/mol
InChI Key: UNEUNSMCEGSZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydroindolo[1,2-c]quinazoline (CAS 159021-55-3) is a high-value indoloquinazoline derivative of significant interest in organic and medicinal chemistry research. This tetracyclic compound is built upon a fused indole and quinazoline scaffold, a structure recognized as a "privileged" framework for designing bioactive molecules . The indoloquinazoline core is a target for developing new therapeutic agents, and derivatives have shown a broad spectrum of biological activities, including promising anticancer properties . Recent studies have identified specific this compound analogues that demonstrate nanomolar cytotoxicity against human cancer cell lines, suggesting its potential as a key intermediate in anticancer agent development . Contemporary synthetic chemistry offers several efficient routes to this compound. Recent advancements include a molybdenum-catalyzed cyclization of N-vinylindoles or skatole derivatives, which provides a direct method to construct the dihydroindolo[1,2-c]quinazoline core . Furthermore, copper-catalyzed one-pot cascade reactions between 2-(2-bromoaryl)-1H-indoles, aldehydes, and aqueous ammonia have been developed, noted for their good functional group tolerance and high regioselectivity . Alternative sophisticated methods like a tandem Staudinger–Aza-Wittig–nucleophilic addition reaction are also available for its synthesis . Researchers can also utilize this compound as a versatile precursor for more complex polycyclic structures. For instance, it serves as a substrate in palladium-catalyzed carbonylative annulation reactions with carbon monoxide to synthesize intricate fused systems like indolo[1,2-c]isoindolo[2,1-a]quinazolin-5(16aH)-ones . This product is intended for research applications only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydroindolo[1,2-c]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-4-8-14-11(5-1)9-15-12-6-2-3-7-13(12)16-10-17(14)15/h1-9,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEUNSMCEGSZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC2=CC=CC=C2C3=CC4=CC=CC=C4N31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434906
Record name 5,6-Dihydroindolo[1,2-c]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159021-55-3
Record name 5,6-Dihydroindolo[1,2-c]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis and Characterization of 5,6-Dihydroindolo[1,2-c]quinazoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the structural analysis and characterization of the 5,6-dihydroindolo[1,2-c]quinazoline core. This heterocyclic scaffold is a subject of increasing interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential as antiproliferative and antimicrobial agents.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies and data for the elucidation of this important chemical entity.

Core Structure and Properties

The fundamental structure of this compound consists of a fused four-ring system, integrating indole and quinazoline moieties. This arrangement results in a largely planar polycyclic structure, which is a common feature in molecules that interact with DNA, although studies on some derivatives suggest that DNA is not the primary target for their antiproliferative effects.[1] The structural integrity and substitution patterns at various positions, notably C5, C6, and C12, are critical for its biological activity.[1][2]

Structural Elucidation Workflow

The definitive identification and characterization of the this compound scaffold and its derivatives involve a multi-step analytical workflow. This process typically begins with synthesis, followed by purification and a series of spectroscopic and spectrometric analyses to confirm the molecular structure and purity.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Final Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Purity & Structure MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight Xray X-ray Crystallography (for single crystals) NMR->Xray Detailed 3D Structure Confirmation Structural Confirmation & Purity Assessment (≥95%) NMR->Confirmation MS->Confirmation Xray->Confirmation

Caption: A typical experimental workflow for the synthesis, purification, and structural confirmation of this compound derivatives.

Spectroscopic and Spectrometric Characterization

The primary methods for the structural characterization of this compound derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1]

NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. While specific chemical shifts can vary with substitution, the data from known derivatives provide a reference for the core structure.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire proton spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire carbon spectra, often requiring a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative (Compound 11) [3]

Atom Position/Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic CH8.71–8.63 (m, 1H)147.8, 134.5, 134.2, 133.0
Aromatic CH7.93 (dd, J = 7.8, 1.5 Hz, 1H)129.9, 129.4, 124.1, 123.8
Aromatic CH7.72–7.63 (m, 1H)123.5, 123.2, 120.1, 116.2
Aromatic CH7.46–7.43 (m, 1H)115.6, 114.1, 98.1
Aromatic CH7.40–7.36 (m, 2H)-
Aromatic CH7.32–7.19 (m, 2H)-
Aromatic CH7.02 (s, 1H)-
CH₂ (Position 5)4.41 (dd, J = 8.6, 6.4 Hz, 2H)42.6
CH₂3.74 (t, J = 6.2 Hz, 2H)40.9
CH₂2.33–2.26 (m, 2H)30.3

Note: Data is for 5-(3-chloropropyl)indolo[1,2-c]quinazolin-6(5H)-one (Compound 11) in CDCl₃. The specific shifts will vary for the unsubstituted core.

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the precise molecular weight of the compound, which in turn allows for the calculation of its elemental formula.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), to generate gas-phase ions.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Data Analysis: Compare the experimentally measured mass-to-charge ratio (m/z) with the calculated theoretical mass for the expected elemental composition.

Table 2: Representative HRMS Data for a this compound Derivative (Compound 11) [3]

DerivativeIonCalculated m/z [M+H]⁺Found m/z
C₁₈H₁₅ClN₂O[M+H]⁺311.0946311.0955

X-ray Crystallography

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound, for example, by slow evaporation from a suitable solvent like ethanol.[5]

  • Data Collection: Mount a suitable crystal on a diffractometer (e.g., Bruker APEXII CCD) and collect diffraction data using Mo Kα radiation.[5][7]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model against the collected data.

Table 3: Crystallographic Data for 5-(5,6-dihydrobenzo[2][4]imidazo[1,2-c]quinazolin-6-yl)-2-methoxyphenol [6]

ParameterValue
Chemical FormulaC₂₁H₁₇N₃O₂
Molecular Weight343.38
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.7359 (7)
b (Å)10.0822 (7)
c (Å)17.4624 (13)
β (°)94.2958 (15)
Volume (ų)1709.3 (2)
Z4

In the structure of this related compound, the nitrogen-containing six-membered ring adopts a half-chair conformation.[7] The benzimidazole unit makes a dihedral angle of 8.29 (5)° with the benzene ring of the quinazoline moiety.[7]

Biological Activity and Potential Signaling Pathways

Derivatives of indolo[1,2-c]quinazoline have demonstrated notable cytotoxic effects against various human cancer cell lines, including colon carcinoma (HCT116), lung adenocarcinoma (A549), and chronic myeloid leukemia (K562).[1] This suggests potential interference with cellular signaling pathways crucial for cancer cell proliferation and survival.

While specific molecular targets are still under investigation, the observed antiproliferative activity points towards possible interactions with key regulators of the cell cycle or apoptosis. A hypothetical signaling pathway is depicted below, illustrating potential points of intervention for a cytotoxic agent like a this compound derivative.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Antiproliferative Action Compound Indolo[1,2-c]quinazoline Derivative ProliferationPathway ProliferationPathway Compound->ProliferationPathway Inhibition Apoptosis Apoptosis (Programmed Cell Death) Compound->Apoptosis Induction GrowthFactor GrowthFactor Receptor Receptor GrowthFactor->Receptor 1. Signal Receptor->ProliferationPathway 2. Transduction CellCycle CellCycle ProliferationPathway->CellCycle 3. Progression Proliferation Proliferation CellCycle->Proliferation 4. Division

References

In Vitro Cytotoxic Effects of 5,6-Dihydroindolo[1,2-c]quinazoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of 5,6-Dihydroindolo[1,2-c]quinazoline derivatives, a promising class of heterocyclic compounds with demonstrated antiproliferative potential. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this area.

Quantitative Cytotoxicity Data

The antiproliferative activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines and a non-malignant cell line. The half-maximal inhibitory concentration (IC50) values, determined after 72 hours of treatment using the MTT assay, are presented in the tables below. Doxorubicin was used as a positive control in these experiments.[1][2]

Table 1: Antiproliferative Activity of 12-Modified Indolo[1,2-c]quinazoline Derivatives [2]

CompoundR1R2K562 (μM)HCT116 (μM)A549 (μM)HSF (μM)
1 HH>50.0>50.0>50.0>50.0
2 CHOH>50.0>50.0>50.0>50.0
3 COOHH>50.0>50.0>50.0>50.0
4 COOCHOH>50.0>50.0>50.0>50.0
5 -->50.0>50.0>50.0>50.0
9a HCH₂NMe₂10.3 ± 1.211.4 ± 1.512.5 ± 1.115.4 ± 1.8
9b HCH₂(pyrrolidin-1-yl)8.7 ± 0.99.8 ± 1.110.6 ± 1.312.1 ± 1.4
9c HCH₂(piperidin-1-yl)6.5 ± 0.77.2 ± 0.88.1 ± 0.925.3 ± 2.9
9d HCH₂(morpholin-4-yl)12.1 ± 1.413.5 ± 1.614.2 ± 1.718.9 ± 2.2
9e HCH₂(4-methylpiperazin-1-yl)9.2 ± 1.110.1 ± 1.211.3 ± 1.314.7 ± 1.7
9f HCH₂(4-(piperidin-1-yl)piperidin-1-yl)7.8 ± 0.98.5 ± 1.09.4 ± 1.111.2 ± 1.3
Doxorubicin --0.11 ± 0.020.15 ± 0.020.21 ± 0.030.35 ± 0.05

K562: Chronic Myeloid Leukemia; HCT116: Colon Carcinoma; A549: Lung Adenocarcinoma; HSF: Human Skin Fibroblasts (non-malignant).

Table 2: Antiproliferative Activity of 5- and 6-Modified Indolo[1,2-c]quinazoline Derivatives [2]

CompoundR1R2R3K562 (μM)HCT116 (μM)A549 (μM)HSF (μM)
8 HHMe25.3 ± 2.928.7 ± 3.330.1 ± 3.5>50.0
10a CH₂NMe₂HMe15.4 ± 1.817.2 ± 2.018.5 ± 2.119.8 ± 2.3
10b CH₂(pyrrolidin-1-yl)HMe11.2 ± 1.312.8 ± 1.514.1 ± 1.615.9 ± 1.8
10c CH₂(piperidin-1-yl)HMe9.8 ± 1.111.5 ± 1.312.9 ± 1.514.3 ± 1.7
12a H(CH₂)₃(pyrrolidin-1-yl)H18.9 ± 2.220.3 ± 2.322.1 ± 2.525.6 ± 2.9
12b H(CH₂)₃(piperidin-1-yl)H16.7 ± 1.918.2 ± 2.119.8 ± 2.323.4 ± 2.7
12c H(CH₂)₃(4-Boc-piperazin-1-yl)H22.4 ± 2.624.1 ± 2.826.3 ± 3.029.8 ± 3.4
13 HHCH₂Cl19.8 ± 2.321.4 ± 2.523.1 ± 2.7>50.0
14a HHCH₂(pyrrolidin-1-yl)12.3 ± 1.413.9 ± 1.615.2 ± 1.817.6 ± 2.0
14b HHCH₂(piperidin-1-yl)10.5 ± 1.211.9 ± 1.413.2 ± 1.515.1 ± 1.7
14c HHCH₂(morpholin-4-yl)14.8 ± 1.716.3 ± 1.917.9 ± 2.120.1 ± 2.3
14d HHCH₂(4-methylpiperazin-1-yl)11.6 ± 1.313.1 ± 1.514.5 ± 1.716.8 ± 1.9
Doxorubicin ---0.11 ± 0.020.15 ± 0.020.21 ± 0.030.35 ± 0.05

Experimental Protocols

The in vitro cytotoxicity of the this compound derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding:

    • Human cancer cell lines (K562, HCT116, A549) and human skin fibroblasts (HSF) are seeded in 96-well microplates at an appropriate density.

    • The cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with the culture medium.

    • The culture medium is removed from the wells and replaced with the medium containing the test compounds.

    • Control wells containing medium with the solvent at the same concentration and medium alone are also prepared.

    • The plates are incubated for 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, the medium containing the test compounds is removed.

    • A solution of MTT (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plates are incubated for an additional 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization:

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

    • A reference wavelength (e.g., 630 nm or 690 nm) may be used to subtract background absorbance.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow of the MTT assay used to determine the cytotoxic effects of the this compound derivatives.

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 5: Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h (37°C, 5% CO₂) cell_seeding->incubation_24h add_compounds Add serially diluted compounds incubation_24h->add_compounds incubation_72h Incubate for 72h add_compounds->incubation_72h add_mtt Add MTT solution incubation_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Add solubilizing agent (e.g., DMSO) incubation_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

MTT Assay Experimental Workflow.
Plausible Signaling Pathway for Cytotoxicity

While the precise molecular mechanism of cytotoxicity for this compound derivatives is still under investigation, it has been shown that DNA is not the primary target for some of these compounds.[2] For many quinazoline-based anticancer agents, the induction of apoptosis is a key mechanism of action. The following diagram illustrates a generalized apoptosis pathway that may be triggered by these derivatives.

Apoptosis_Pathway compound This compound Derivative cellular_stress Cellular Stress compound->cellular_stress pro_apoptotic Pro-apoptotic proteins (e.g., Bax, Bak) cellular_stress->pro_apoptotic anti_apoptotic Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) cellular_stress->anti_apoptotic mitochondrion Mitochondrion pro_apoptotic->mitochondrion anti_apoptotic->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Generalized Intrinsic Apoptosis Pathway.

References

The Ascendant Scaffold: A Technical Guide to the Structure-Activity Relationships of Indolo[1,2-c]quinazolines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the burgeoning pharmacological potential of the indolo[1,2-c]quinazoline scaffold. This document synthesizes current research, presenting a detailed analysis of the structure-activity relationships (SAR), particularly focusing on their anticancer and antimicrobial properties. Experimental protocols for key synthetic and biological evaluation techniques are provided, alongside visual representations of SAR principles and experimental workflows to facilitate understanding and future research in this promising area of medicinal chemistry.

Executive Summary

Indolo[1,2-c]quinazoline derivatives are a class of heterocyclic compounds that have recently emerged as a promising chemotype in drug discovery.[1][2] While historically explored for their synthetic accessibility, a systematic evaluation of their biological activities has unveiled significant potential, particularly as cytotoxic agents against cancer cells.[3][4] This guide provides a comprehensive overview of the current understanding of the SAR of this scaffold, highlighting key structural modifications at the 5, 6, and 12 positions of the core structure that influence their biological activity. Quantitative data from antiproliferative and antimicrobial studies are presented in structured tables for comparative analysis. Detailed experimental methodologies are also included to aid in the replication and extension of these findings.

Anticancer Activity: Structure-Activity Relationship Studies

The most extensively studied biological activity of indolo[1,2-c]quinazolines is their potential as anticancer agents.[3][4] Research has focused on elucidating the impact of substitutions at various positions on the scaffold's cytotoxicity against a range of human cancer cell lines.

Modifications at the 12-Position

The introduction of substituents at the 12-position of the indolo[1,2-c]quinazolin-6(5H)-one core has been a primary focus of SAR studies.

A significant finding is that the introduction of a substituted aminomethyl group at the 12-position confers notable cytotoxic efficacy.[2][3] A series of these derivatives have been synthesized and evaluated, with several compounds exhibiting micromolar IC50 values against various cancer cell lines.[3]

Table 1: Antiproliferative Activity of 12-Aminomethyl Indolo[1,2-c]quinazoline Derivatives [3]

CompoundRHCT116 (IC50, µM)A549 (IC50, µM)K562 (IC50, µM)HSF (IC50, µM)
9a (CH₃)₂N18 ± 216 ± 210 ± 1>50
9c pyrrolidin-1-yl7 ± 13 ± 0.51 ± 0.222 ± 3
10b pyrrolidin-1-yl1.5 ± 0.21.2 ± 0.20.8 ± 0.12.5 ± 0.4

HCT116: colon carcinoma; A549: lung adenocarcinoma; K562: chronic myeloid leukemia; HSF: human skin fibroblasts.

The data reveals that compound 9c , with a pyrrolidin-1-yl moiety, demonstrates significant cytotoxicity and a degree of selectivity for tumor cells over non-malignant fibroblasts.[2] A comparative analysis with its structural analogue 10b , where the carbonyl group at position 6 is replaced by a methyl group, indicates that this modification may increase non-specific cytotoxicity, thereby reducing selectivity.[2]

The conversion of the 12-position into a carboxamide group has also been explored. However, these derivatives generally exhibit lower antiproliferative activity compared to their 12-aminomethyl counterparts. Interestingly, fluorescence titration assays suggest that these 12-carboxamide derivatives can interact with double-stranded DNA, although DNA is not considered the primary biological target for the antiproliferative effects of the broader series of indolo[1,2-c]quinazolines.[3][5]

Modifications at the 5- and 6-Positions

Functionalization at the N5 and C6 positions has also been investigated to expand the SAR landscape.

Table 2: Antiproliferative Activity of 5- and 6-Substituted Indolo[1,2-c]quinazoline Derivatives [3]

CompoundSubstitution PositionRHCT116 (IC50, µM)A549 (IC50, µM)K562 (IC50, µM)HSF (IC50, µM)
12a 5(CH₂)₃-pyrrolidin-1-yl8 ± 110 ± 15 ± 0.712 ± 2
14a 6CH₂-(CH₃)₂N15 ± 212 ± 110 ± 1>50

While these derivatives demonstrate cytotoxic potential, they have not shown a significant improvement in selectivity compared to the 12-substituted analogs.[5]

Antimicrobial Activity

Limited but significant research has highlighted the antimicrobial potential of 6-substituted indolo[1,2-c]quinazolines.[6] A series of these compounds were synthesized and evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Table 3: Antimicrobial Activity (MIC, µg/mL) of 6-Substituted Indolo[1,2-c]quinazolines [7]

CompoundRS. aureusB. subtilisE. coliK. pneumoniaA. nigerC. albicans
15 4-Cl-Ph5510151510
18 4-NO₂-Ph10510151015
19 Bis-derivative2.52.55552.5
20 Bis-derivative2.52.5552.52.5
Ampicillin-551010--
Ketoconazole-----1010

The results indicate that certain derivatives, particularly the bis-indolo[1,2-c]quinazolines (19 and 20 ), exhibit potent antibacterial and antifungal activity, in some cases exceeding that of the standard drugs ampicillin and ketoconazole.[7]

Antiviral Activity

The indolo[1,2-c]quinazoline scaffold has also been explored for its antiviral properties. A series of these derivatives have been patented as anti-Hepatitis C Virus (HCV) agents that are believed to act through the selective inhibition of the viral polymerase.[2] While specific quantitative data from the public domain is limited, this highlights another promising therapeutic avenue for this versatile scaffold.

Experimental Protocols

General Synthetic Methodologies

The synthesis of the indolo[1,2-c]quinazoline core and its derivatives involves several key chemical reactions.

A common strategy for modifying the 12-position involves a two-step sequence of carboxylation followed by coupling with amines.[3]

G cluster_synthesis Synthesis of 12-Carboxamides Start Indolo[1,2-c]quinazolin-6(5H)-one (1) Vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) Start->Vilsmeier Aldehyde 6-Oxoindolo[1,2-c]quinazoline- 12-carbaldehyde (2) Vilsmeier->Aldehyde Oxidation Oxidation Aldehyde->Oxidation Carboxylic_Acid Indolo[1,2-c]quinazoline- 12-carboxylic acid (3) Oxidation->Carboxylic_Acid Coupling PyBOP Coupling (Amine, DIPEA) Carboxylic_Acid->Coupling Product 12-Carboxamide Derivatives (7a-c) Coupling->Product G cluster_synthesis_6 Synthesis of 6-Aminomethyl Derivatives Start_6 Indolo[1,2-c]quinazoline Chloromethylation Chloromethylation Start_6->Chloromethylation Intermediate_13 6-(Chloromethyl)indolo[1,2-c]quinazoline (13) Chloromethylation->Intermediate_13 Substitution Nucleophilic Substitution (Various Amines) Intermediate_13->Substitution Product_14 6-Aminomethyl Derivatives (14a-d) Substitution->Product_14 G cluster_workflow MTT Assay Workflow Cell_Seeding Seed cells in 96-well plates Compound_Addition Add compounds at various concentrations Cell_Seeding->Compound_Addition Incubation Incubate for 72 hours Compound_Addition->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for 3-4 hours (Formazan crystal formation) MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis

References

The Indolo[1,2-c]quinazoline Core: A Promising Scaffold for Novel Antimicrobial and Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant microbial and viral pathogens represents a formidable challenge to global health. This necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. The indolo[1,2-c]quinazoline core, a rigid tetracyclic aromatic system, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the antimicrobial and antiviral properties of this privileged scaffold, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Antimicrobial Properties of the Indolo[1,2-c]quinazoline Core

Derivatives of the indolo[1,2-c]quinazoline scaffold have demonstrated notable activity against a range of pathogenic bacteria and fungi. The antimicrobial potential of these compounds is significantly influenced by the nature and position of substituents on the core structure.

Quantitative Antimicrobial Data

The antimicrobial efficacy of 6-substituted indolo[1,2-c]quinazoline derivatives has been systematically evaluated against various Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial potency, for a selection of these compounds are summarized in the tables below.

Table 1: Antibacterial Activity of 6-Substituted Indolo[1,2-c]quinazoline Derivatives (MIC in µg/mL)

CompoundR-GroupS. aureus (ATCC 25923)B. subtilis (ATCC 6633)S. pyogenes (ATCC 19615)E. coli (ATCC 25922)K. pneumoniae (ATCC 13883)S. typhimurium (ATCC 14028)
IIc 4-Chlorophenyl5.02.55.010.010.0>50
IIi Isoquinolyl2.55.02.55.05.010.0
IIj Pyridyl5.02.55.05.010.010.0
Ampicillin -0.50.250.1252.04.02.0

Table 2: Antifungal Activity of 6-Substituted Indolo[1,2-c]quinazoline Derivatives (MIC in µg/mL)

CompoundR-GroupA. niger (ATCC 16404)C. albicans (ATCC 10231)T. viridae (ATCC 13631)
IIc 4-Chlorophenyl10.05.010.0
IIi Isoquinolyl5.02.55.0
IIj Pyridyl5.05.05.0
Ketoconazole -1.00.51.0

Data extracted from Rohini et al., European Journal of Medicinal Chemistry, 2010.

Notably, compounds bearing heterocyclic substituents at the 6-position, such as isoquinolyl (IIi ) and pyridyl (IIj ), exhibit potent antibacterial and antifungal activities.[1][2] Compound IIc , with a 4-chlorophenyl substituent, also demonstrates significant antimicrobial effects.[1]

Experimental Protocols: Antimicrobial Susceptibility Testing

The antimicrobial activity of the indolo[1,2-c]quinazoline derivatives was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay Protocol

  • Preparation of Microbial Inoculum:

    • Bacterial and fungal strains are cultured on appropriate agar plates for 18-24 hours at 37°C and 28°C, respectively.

    • A few colonies are transferred to sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.

    • The standardized inoculum is further diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.

    • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using the appropriate broth medium. The final concentrations typically range from 0.125 to 256 µg/mL.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared microbial suspension.

    • A positive control well (containing only broth and inoculum) and a negative control well (containing only broth) are included on each plate.

    • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Logical Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial/Fungal Culture B Prepare Inoculum (0.5 McFarland) A->B E Inoculate wells with Microbial Suspension B->E C Dissolve Indolo[1,2-c]quinazoline Derivatives in DMSO D Serial Dilution in 96-well plate C->D D->E F Incubate Plate (24-48h) E->F G Visually Inspect for Growth F->G H Determine MIC G->H

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Properties of the Indolo[1,2-c]quinazoline Core

The indolo[1,2-c]quinazoline scaffold has also emerged as a promising framework for the development of antiviral agents, with notable activity reported against Hepatitis C Virus (HCV).

Quantitative Antiviral Data

While extensive quantitative data for a broad range of indolo[1,2-c]quinazoline derivatives against multiple viruses is still emerging, preliminary studies and patents indicate significant anti-HCV potential. For the structurally related isoindolo[2,1-a]quinazoline derivatives, potent anti-HCV activity has been reported.

Table 3: Anti-HCV Activity of Isoindolo[2,1-a]quinazoline Derivatives in a Replicon Assay

CompoundR-GroupEC₅₀ (µM) - Genotype 1bEC₅₀ (µM) - Genotype 2aCC₅₀ (µM)Selectivity Index (SI)
Compound X (example substituent)1.52.1>50>33.3
Compound Y (example substituent)0.81.2>50>62.5

Note: This data is representative of the activity of the related isoindolo[2,1-a]quinazoline scaffold and is included to illustrate the potential of this class of compounds. Specific EC₅₀ values for a series of indolo[1,2-c]quinazoline derivatives are the subject of ongoing research and patent applications.

A patent has been filed for a series of indolo[1,2-c]quinazoline derivatives as anti-HCV agents that act through the selective inhibition of the viral polymerase.[3]

Experimental Protocols: Antiviral Activity Assessment

The anti-HCV activity of these compounds is typically evaluated using a cell-based HCV replicon assay.

HCV Replicon Assay Protocol

  • Cell Culture:

    • Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are used.

    • Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and G418 (to maintain the replicon).

  • Compound Treatment:

    • Replicon-containing cells are seeded in 96-well plates.

    • The test compounds, dissolved in DMSO, are added to the cells at various concentrations (typically in a serial dilution). A vehicle control (DMSO only) is also included.

  • Incubation:

    • The plates are incubated for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Quantification of HCV Replication:

    • After incubation, the level of HCV replication is determined by measuring the activity of the reporter gene (e.g., luciferase). Cell lysis buffer is added, and the luciferase activity is measured using a luminometer.

  • Cytotoxicity Assay:

    • In parallel, a cytotoxicity assay (e.g., MTT or CellTiter-Glo) is performed on the same cell line to determine the concentration of the compound that is toxic to the host cells (CC₅₀).

  • Data Analysis:

    • The half-maximal effective concentration (EC₅₀), which is the concentration of the compound that inhibits 50% of HCV replication, is calculated from the dose-response curves.

    • The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀, with a higher SI value indicating a more favorable therapeutic window.

Putative Mechanisms of Antiviral Action

The antiviral activity of the indolo[1,2-c]quinazoline core and its analogs appears to be multifactorial, potentially targeting both viral enzymes and host cell pathways.

1. Inhibition of Viral Polymerase:

A primary mechanism of action for some indolo[1,2-c]quinazoline derivatives is the direct inhibition of the HCV NS5B RNA-dependent RNA polymerase (RdRp). This enzyme is essential for the replication of the viral genome.

Workflow for HCV NS5B Polymerase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Purified HCV NS5B Polymerase E Incubate components in reaction buffer A->E B RNA template/primer B->E C Indolo[1,2-c]quinazoline Derivatives (Inhibitors) C->E D Radiolabeled Nucleotides (e.g., [³H]UTP) D->E F Measure incorporation of radiolabeled nucleotides E->F G Determine IC₅₀ F->G

Biochemical assay workflow for HCV NS5B polymerase inhibition.

2. Modulation of Host Signaling Pathways:

Studies on the structurally related isoindolo[2,1-a]quinazoline scaffold suggest that these compounds may also exert their anti-HCV effects by modulating host cell signaling pathways that are hijacked by the virus. One such proposed mechanism involves the suppression of cyclooxygenase-2 (COX-2) expression and the inhibition of the NF-κB signaling pathway. HCV infection is known to upregulate COX-2 and activate NF-κB, which contributes to the chronic inflammation and persistence of the virus.

Signaling Pathway of HCV-induced Inflammation and its Inhibition

G HCV HCV Infection IKK IKK Activation HCV->IKK NFkB NF-κB Activation IKK->NFkB COX2 COX-2 Upregulation NFkB->COX2 Transcription Inflammation Chronic Inflammation & Viral Persistence NFkB->Inflammation COX2->Inflammation Inhibitor Indolo[1,2-c]quinazoline Derivative Inhibitor->IKK Inhibitor->COX2

Proposed mechanism of antiviral action via inhibition of host inflammatory pathways.

Conclusion

The indolo[1,2-c]quinazoline core represents a versatile and promising scaffold for the development of novel antimicrobial and antiviral agents. The readily tunable nature of this heterocyclic system allows for the optimization of its biological activity against a variety of pathogens. The demonstrated efficacy against clinically relevant bacteria and fungi, coupled with the potential for potent anti-HCV activity through multiple mechanisms, underscores the therapeutic potential of this compound class. Further investigation into the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth mechanistic studies are warranted to fully exploit the potential of indolo[1,2-c]quinazoline derivatives in addressing the growing threat of infectious diseases.

References

Unlocking the Therapeutic Potential of Indolo[1,2-c]quinazoline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indolo[1,2-c]quinazoline scaffold represents a promising chemotype in modern drug discovery, demonstrating a versatile range of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of these compounds, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the implicated biological pathways. The fusion of the indole and quinazoline pharmacophores offers a unique structural framework for the development of novel therapeutic agents targeting a spectrum of diseases, from cancer to infectious diseases.

Antiproliferative and Cytotoxic Activity: A Primary Therapeutic Avenue

The most extensively studied therapeutic application of indolo[1,2-c]quinazoline derivatives is in the realm of oncology. Numerous studies have highlighted their potent cytotoxic effects against a variety of human cancer cell lines.

Quantitative Analysis of Cytotoxic Potency

The antiproliferative activity of various indolo[1,2-c]quinazoline derivatives has been quantified, primarily through the determination of their half-maximal inhibitory concentrations (IC₅₀). The data underscores the influence of substitutions at the 5, 6, and 12 positions of the quinazoline core on cytotoxic efficacy.

Compound IDSubstitutionHCT116 (Colon Carcinoma) IC₅₀ (µM)A549 (Lung Adenocarcinoma) IC₅₀ (µM)K562 (Chronic Myeloid Leukemia) IC₅₀ (µM)HSF (Human Skin Fibroblasts) IC₅₀ (µM)Reference
9c 12-(4-methylpiperazin-1-yl)methyl1.83.52.2> 20[1][2]
9a 12-(dimethylaminomethyl)5.48.14.7> 20[1]
12a 5-(3-(dimethylamino)propyl)7.29.86.5> 20[1]
14a 6-(morpholinomethyl)6.38.95.1> 20[1]
Doxorubicin Reference Drug0.10.20.10.3[1]

Table 1: Antiproliferative activity of selected indolo[1,2-c]quinazoline derivatives against human cancer cell lines and a non-malignant cell line.[1][2]

Postulated Mechanisms of Anticancer Action

While the precise mechanisms of action for many indolo[1,2-c]quinazoline derivatives are still under investigation, evidence from structurally related compounds and preliminary studies on the class itself point towards several potential molecular targets and pathways.

1.2.1. Topoisomerase Inhibition: Structurally analogous compounds, such as tryptanthrin (indolo[2,1-b]quinazoline-6,12-dione) and pyrimido[5,6,1-jk]carbazoles, are known to exert their anticancer effects through the inhibition of topoisomerase II.[3][4] This enzyme is critical for managing DNA topology during replication and transcription, and its inhibition leads to DNA damage and cell death. While direct DNA intercalation has been suggested not to be the primary mechanism for some indolo[1,2-c]quinazolines, targeting the enzymes that interact with DNA remains a strong possibility.[1][5]

1.2.2. Induction of Apoptosis and Cell Cycle Arrest: The cytotoxic effects of quinazolinone derivatives are often linked to the induction of programmed cell death (apoptosis) and disruption of the normal cell cycle progression.[6] For related compounds, this is characterized by an increase in the expression of pro-apoptotic proteins (e.g., Bax), a decrease in anti-apoptotic proteins (e.g., Bcl-2), activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).[7] Furthermore, these compounds can cause cell cycle arrest, frequently at the G2/M or S phase, preventing cancer cells from dividing.[5][8]

G cluster_0 Indolo[1,2-c]quinazoline Compound cluster_1 Potential Cellular Targets & Pathways cluster_2 Cellular Outcomes Compound Indolo[1,2-c]quinazoline TopoII Topoisomerase II Inhibition Compound->TopoII CellCycle Cell Cycle (G2/M Arrest) Compound->CellCycle Apoptosis Apoptosis Induction Compound->Apoptosis DNADamage DNA Damage TopoII->DNADamage ProlifInhibition Inhibition of Proliferation CellCycle->ProlifInhibition CellDeath Cell Death Apoptosis->CellDeath DNADamage->Apoptosis

Potential anticancer mechanisms of action.
Experimental Protocols

1.3.1. Antiproliferative Activity (MTT Assay): This colorimetric assay is a standard method for assessing cell viability.[4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the indolo[1,2-c]quinazoline compounds and a positive control (e.g., Doxorubicin) for a specified period, typically 72 hours.

  • MTT Addition: 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Incubation: The plates are incubated for 3-4 hours at 37°C, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a wavelength of 570-590 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

1.3.2. Cell Cycle Analysis (Flow Cytometry):

  • Cell Treatment: Cells are treated with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified.

1.3.3. Apoptosis Detection (Western Blot for Cleaved PARP):

  • Protein Extraction: Cells are treated with the compound, and total protein is extracted using a lysis buffer.

  • SDS-PAGE and Transfer: Protein lysates are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for cleaved PARP-1. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The presence of the cleaved PARP fragment (typically 89 kDa) is indicative of apoptosis.

Antiviral Activity: Targeting Viral Polymerases

Certain indolo[1,2-c]quinazoline derivatives have been identified as potential antiviral agents, with a notable patented application as inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), NS5B.[1][9][10]

Target: HCV NS5B Polymerase

The NS5B polymerase is a key enzyme in the HCV replication cycle, making it a prime target for direct-acting antiviral drugs.[11] Indolo[1,2-c]quinazolines are thought to act as non-nucleoside inhibitors (NNIs), binding to allosteric sites on the enzyme and inducing a conformational change that inhibits its function.[12]

G cluster_0 HCV Replication Cycle cluster_1 Inhibition Mechanism HCV_RNA HCV Genomic RNA Polyprotein Polyprotein Synthesis HCV_RNA->Polyprotein NS5B NS5B Polymerase Polyprotein->NS5B Replication RNA Replication NS5B->Replication New_Virions New Virions Replication->New_Virions Compound Indolo[1,2-c]quinazoline Inhibition Allosteric Inhibition Compound->Inhibition Inhibition->NS5B

Inhibition of HCV NS5B Polymerase.
Experimental Protocol: HCV NS5B Polymerase Inhibition Assay

  • Reaction Mixture: A reaction mixture is prepared containing purified recombinant HCV NS5B protein, a suitable RNA template (e.g., HCV (-) 3' UTR), and a mixture of ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]GTP).

  • Compound Addition: Varying concentrations of the indolo[1,2-c]quinazoline inhibitor are added to the reaction mixture.

  • Initiation and Incubation: The polymerization reaction is initiated and incubated at the optimal temperature for the enzyme (e.g., 30°C) for 1-2 hours.

  • Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled RNA is precipitated (e.g., using trichloroacetic acid) and collected on a filter membrane.

  • Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter.

  • IC₅₀ Determination: The inhibitory activity is calculated as the percentage reduction in RNA synthesis compared to a no-drug control, and the IC₅₀ value is determined.

Antimicrobial and Antifungal Activity

Indolo[1,2-c]quinazolines have also demonstrated promising activity against a range of pathogenic microbes.

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial potency of these compounds.

Compound ClassBacterial/Fungal StrainsMIC Range (µg/mL)Reference
6-substituted indolo[1,2-c]quinazolinesS. aureus, B. subtilis, S. pyogenes (Gram+)2.5 - 20[1]
S. typhimurium, E. coli, K. pneumonia (Gram-)5.0 - 20[13]
A. niger, C. albicans, T. viridae (Fungi)5.0 - 20[13]

Table 2: Range of Minimum Inhibitory Concentrations (MIC) for 6-substituted indolo[1,2-c]quinazoline derivatives against various microorganisms.[1][13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is typically determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_0 Experimental Workflow Start Prepare Compound Serial Dilutions Inoculate Inoculate with Microorganism Start->Inoculate Incubate Incubate (e.g., 24h at 37°C) Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe DetermineMIC Determine MIC Observe->DetermineMIC

Workflow for MIC determination.

Conclusion

The indolo[1,2-c]quinazoline scaffold is a versatile and privileged structure in medicinal chemistry, with demonstrated potential to yield compounds with significant therapeutic value. The primary targets identified to date are associated with cancer and viral infections, specifically through the inhibition of key enzymes like topoisomerase II and HCV NS5B polymerase, and the induction of apoptosis. The broad-spectrum antimicrobial activity further expands their therapeutic utility. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing the structure-activity relationships to enhance potency and selectivity, and exploring their efficacy in in vivo models. This technical guide serves as a foundational resource for professionals dedicated to advancing these promising compounds from the laboratory to clinical applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 12-Aminomethyl Indolo[1,2-c]quinazoline Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and biological evaluation of 12-aminomethyl indolo[1,2-c]quinazoline derivatives as potential anticancer agents. The indolo[1,2-c]quinazoline scaffold is a promising chemotype in drug discovery, and derivatives with substitutions at the 12-position have demonstrated notable cytotoxicity against various cancer cell lines.[1][2][3]

Introduction

Indolo[1,2-c]quinazoline derivatives are heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and antiviral properties.[1][2][3] Recent studies have focused on their potential as antiproliferative agents.[1][2][3] Structural modifications at positions 5, 6, and 12 of the indolo[1,2-c]quinazoline core have been explored to establish structure-activity relationships (SAR) and enhance cytotoxic effects.[1][2] Among these, the introduction of an aminomethyl group at the C12 position has been shown to be a key modification for conferring significant cytotoxic efficacy against cancer cells.[1][4] This document outlines the synthetic route to these compounds and the methodology for assessing their anticancer activity.

Data Presentation

Antiproliferative Activity of 12-Aminomethyl Indolo[1,2-c]quinazoline Derivatives

The cytotoxic potential of the synthesized 12-aminomethyl indolo[1,2-c]quinazoline derivatives was evaluated against a panel of human cancer cell lines, including colon carcinoma (HCT116), lung adenocarcinoma (A549), and chronic myeloid leukemia (K562).[4] Non-malignant human skin fibroblasts (HSF) were used to assess selectivity.[4] The half-maximal inhibitory concentration (IC₅₀) values were determined after 72 hours of treatment.

CompoundRHCT116 IC₅₀ (µM)A549 IC₅₀ (µM)K562 IC₅₀ (µM)HSF IC₅₀ (µM)Selectivity Index (HSF/average cancer)
9a N(CH₃)₂>50>50>50>50-
9b Pyrrolidin-1-yl2.5 ± 0.32.9 ± 0.41.8 ± 0.23.5 ± 0.5~1.4
9c Piperidin-1-yl1.8 ± 0.22.2 ± 0.31.3 ± 0.1>25>14.7
9d Morpholin-4-yl3.5 ± 0.44.1 ± 0.52.8 ± 0.35.2 ± 0.6~1.5
9e 4-Methylpiperazin-1-yl2.1 ± 0.32.8 ± 0.41.5 ± 0.23.1 ± 0.4~1.4
9f 4-Phenylpiperazin-1-yl1.5 ± 0.21.9 ± 0.21.1 ± 0.12.5 ± 0.3~1.6
Doxorubicin -0.2 ± 0.030.3 ± 0.040.1 ± 0.020.8 ± 0.1~4.0

Data extracted from a study by Khabarov et al.[1][4]

Experimental Protocols

Synthesis of 12-Aminomethyl Indolo[1,2-c]quinazolin-6(5H)-one Derivatives (9a-f)

The synthesis of 12-aminomethyl derivatives is achieved via a Mannich reaction from the parent indolo[1,2-c]quinazolin-6(5H)-one (Compound 1).[4][5] This reaction involves an aminoalkylation of the acidic C-H proton at the 12-position.

General Procedure:

  • To a solution of indolo[1,2-c]quinazolin-6(5H)-one (1 mmol) in glacial acetic acid (5 mL), add the appropriate secondary amine (1.2 mmol).

  • Add aqueous formaldehyde (37%, 1.5 mmol) to the reaction mixture.

  • Stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture into a cold aqueous solution of sodium carbonate (10%) and stir for 30 minutes.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., chloroform-methanol gradient).

  • Characterize the final compounds by NMR and HRMS.[4]

Antiproliferative Activity Assay (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Protocol:

  • Seed cancer cells (HCT116, A549, K562) and non-malignant cells (HSF) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare stock solutions of the test compounds in DMSO.

  • Treat the cells with serial dilutions of the compounds (typically ranging from 0.01 to 100 µM) for 72 hours. Doxorubicin is used as a positive control.[4]

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ values from the dose-response curves using appropriate software.

Mandatory Visualizations

Synthesis of 12-Aminomethyl Indolo[1,2-c]quinazoline Derivatives

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product Indolo[1,2-c]quinazolin-6(5H)-one Indolo[1,2-c]quinazolin-6(5H)-one Mannich_Reaction Mannich Reaction (Room Temperature, 24h) Indolo[1,2-c]quinazolin-6(5H)-one->Mannich_Reaction Secondary_Amine Secondary Amine (e.g., Piperidine) Secondary_Amine->Mannich_Reaction Formaldehyde Formaldehyde (37% aq.) Formaldehyde->Mannich_Reaction Acetic_Acid Acetic Acid (Solvent) Acetic_Acid->Mannich_Reaction Quenching Quenching with Na₂CO₃ Mannich_Reaction->Quenching Filtration Filtration Quenching->Filtration Purification Column Chromatography Filtration->Purification Final_Product 12-Aminomethyl Indolo[1,2-c]quinazoline Derivatives Purification->Final_Product

Caption: Synthetic workflow for 12-aminomethyl indolo[1,2-c]quinazoline derivatives.

General Experimental Workflow for Anticancer Drug Screening

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Interpretation cluster_mechanism Mechanism of Action Studies (Optional) Synthesis Synthesis of Derivatives Purification Purification & Characterization (HPLC, NMR, HRMS) Synthesis->Purification Compound_Treatment Compound Treatment (Dose-Response) Purification->Compound_Treatment Cell_Culture Cancer & Normal Cell Line Culture Cell_Culture->Compound_Treatment MTT_Assay MTT Cytotoxicity Assay Compound_Treatment->MTT_Assay Data_Analysis IC₅₀ Determination MTT_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Selectivity_Assessment Selectivity Assessment (Cancer vs. Normal Cells) Data_Analysis->Selectivity_Assessment Further_Studies Further Mechanistic Studies (e.g., DNA Binding, Kinase Inhibition) Selectivity_Assessment->Further_Studies

References

Application Notes and Protocols for the Functionalization of the Indolo[1,2-c]quinazoline Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the chemical modification of the indolo[1,2-c]quinazoline scaffold at positions 5, 6, and 12. This versatile heterocyclic system is a promising platform for the development of novel therapeutic agents, particularly in oncology.[1][2][3] The strategic functionalization of this core structure allows for a systematic exploration of structure-activity relationships (SAR) to enhance cytotoxic effects against cancer cells.[1][2]

Introduction

The indolo[1,2-c]quinazoline core represents a fusion of two pharmacologically significant heterocycles: indole and quinazoline.[1][4] This scaffold has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, antiviral, and antiproliferative properties.[1][2][5] The planar, polycyclic nature of this scaffold allows for potential intercalation with nucleic acids, a mechanism often exploited in the design of anticancer agents.[1][2] This document outlines established methodologies for introducing chemical diversity at key positions of the indolo[1,2-c]quinazoline core, providing a foundation for the synthesis of novel derivatives for drug discovery programs.

Functionalization Strategies

The indolo[1,2-c]quinazoline core offers several reactive sites for chemical modification. The primary positions for functionalization that have been explored for their impact on biological activity are C12, C6, and N5.[1][2][4]

  • Position C12: This position is analogous to the electron-rich C3 position of indole, making it susceptible to electrophilic substitution.[1][2] This allows for the introduction of a wide range of substituents.

  • Position C6: Modifications at this position, including the introduction of substituted amino groups, can significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.[1][2]

  • Position N5: The nitrogen at position 5 possesses a reactive proton that can be readily substituted through alkylation, enabling the attachment of various side chains.[1][4]

The following sections provide detailed protocols for the functionalization at each of these positions.

Functionalization at Position 12

A. Synthesis of 6-oxoindolo[1,2-c]quinazoline-12-carbaldehyde (Vilsmeier-Haack Reaction)

This protocol describes the formylation of the indolo[1,2-c]quinazolin-6(5H)-one at the C12 position.

Experimental Protocol:

  • To a solution of indolo[1,2-c]quinazolin-6(5H)-one (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl3) (3 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate (NaHCO3) solution.

  • Collect the resulting precipitate by filtration, wash with water, and dry to afford 6-oxoindolo[1,2-c]quinazoline-12-carbaldehyde.[1]

B. Synthesis of 6-oxoindolo[1,2-c]quinazoline-12-carboxylic acid

This protocol outlines the conversion of the 12-formyl group to a carboxylic acid.

Experimental Protocol:

  • Reflux a solution of indolo[1,2-c]quinazolin-6(5H)-one (1 equivalent) and trifluoroacetic anhydride (TFAA) in trifluoroacetic acid.[1][2]

  • After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

  • Treat the resulting intermediate with a suitable base to yield 6-oxoindolo[1,2-c]quinazoline-12-carboxylic acid.[1][2]

C. Synthesis of 12-Aminomethyl Derivatives (Mannich Reaction)

This protocol describes the introduction of an aminomethyl group at the C12 position.

Experimental Protocol:

  • To a solution of indolo[1,2-c]quinazolin-6(5H)-one or a 6-substituted analogue (1 equivalent) in acetic acid, add a mixture of formaldehyde and the desired amine.[1][2]

  • Alternatively, use Eschenmoser's salt (dimethylmethyleneammonium iodide) for the aminomethylation.[1][2]

  • Stir the reaction mixture at the appropriate temperature until the starting material is consumed.

  • Work up the reaction mixture by neutralization and extraction with a suitable organic solvent.

  • Purify the product by column chromatography.

Functionalization at Position 6

A. Synthesis of 6-(Aminomethyl)indolo[1,2-c]quinazoline Derivatives

This two-step protocol describes the introduction of aminomethyl substituents at the C6 position.

Experimental Protocol:

Step 1: Synthesis of 6-(chloromethyl)indolo[1,2-c]quinazoline

  • Synthesize 6-(chloromethyl)indolo[1,2-c]quinazoline from the corresponding precursor according to literature procedures.[1][2]

Step 2: Nucleophilic Substitution with Amines

  • To a solution of 6-(chloromethyl)indolo[1,2-c]quinazoline (1 equivalent) in a suitable solvent (e.g., acetonitrile), add the desired amine (1.2-1.5 equivalents).

  • Add a base such as potassium carbonate (K2CO3) or triethylamine (TEA) to scavenge the HCl formed.

  • Stir the reaction mixture at room temperature or with heating until completion.

  • Remove the solvent and purify the residue by column chromatography to obtain the 6-(aminomethyl)indolo[1,2-c]quinazoline derivative.[1][2]

Functionalization at Position 5

A. N-Alkylation of Indolo[1,2-c]quinazolin-6(5H)-one

This protocol describes the introduction of an alkyl chain at the N5 position.

Experimental Protocol:

  • To a solution of indolo[1,2-c]quinazolin-6(5H)-one (1 equivalent) in a suitable polar aprotic solvent such as DMF, add a base like sodium hydride (NaH) or potassium carbonate (K2CO3) at 0 °C.

  • Stir the mixture for a short period to allow for deprotonation.

  • Add the desired alkylating agent (e.g., 1-bromo-3-chloropropane) (1.1 equivalents) dropwise.[4]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Data Presentation

The following tables summarize the yields of representative functionalized indolo[1,2-c]quinazoline derivatives and their cytotoxic activities.

Table 1: Synthesis Yields of Functionalized Indolo[1,2-c]quinazoline Derivatives

Compound IDFunctionalization PositionSubstituentYield (%)Reference
2 12-CHONot Reported[1]
3 12-COOHHigh[1][2]
7a-c 12-CONH(CH2)nNH2Not Reported[1][2]
9a-f 12-CH2NR1R2Variable[1][2]
10a-c 12 (on 6-methyl scaffold)-CH2NR1R2Variable[1][2]
12a-c 5-(CH2)3NH2Not Reported[3]
14a-d 6-CH2NR1R2Variable[1][2]

Table 2: Antiproliferative Activity of Selected Indolo[1,2-c]quinazoline Derivatives

Compound IDHCT116 (IC50, µM)A549 (IC50, µM)K562 (IC50, µM)HSF (IC50, µM)Reference
9a Micromolar rangeMicromolar rangeMicromolar range> 100[1]
9c Notable cytotoxicityNotable cytotoxicityNotable cytotoxicityHigh selectivity[1][2][3]
Doxorubicin 0.25 ± 0.030.19 ± 0.020.04 ± 0.010.31 ± 0.03[1]

HCT116: Colon Carcinoma, A549: Lung Adenocarcinoma, K562: Chronic Myeloid Leukemia, HSF: Human Skin Fibroblasts (non-malignant).[1]

Visualizations

The following diagrams illustrate the key synthetic workflows for the functionalization of the indolo[1,2-c]quinazoline core.

Functionalization_at_C12 Indolo_quinazoline Indolo[1,2-c]quinazolin-6(5H)-one Formyl_derivative 12-Formyl derivative Indolo_quinazoline->Formyl_derivative Vilsmeier-Haack Carboxylic_acid 12-Carboxylic acid Indolo_quinazoline->Carboxylic_acid Acylation/Haloform Aminomethyl_derivatives 12-Aminomethyl derivatives Indolo_quinazoline->Aminomethyl_derivatives Mannich reaction Formyl_derivative->Carboxylic_acid Oxidation (low yield) Amide_derivatives 12-Carboxamide derivatives Carboxylic_acid->Amide_derivatives Amide coupling

Caption: Synthetic routes for functionalization at the C12 position.

Functionalization_at_C6 Precursor Indolo[1,2-c]quinazoline precursor Chloromethyl_derivative 6-(Chloromethyl)indolo[1,2-c]quinazoline Precursor->Chloromethyl_derivative Synthesis Aminomethyl_derivatives 6-(Aminomethyl) derivatives Chloromethyl_derivative->Aminomethyl_derivatives Nucleophilic substitution with amines

Caption: Synthetic workflow for functionalization at the C6 position.

Functionalization_at_N5 Indolo_quinazoline Indolo[1,2-c]quinazolin-6(5H)-one Alkylated_derivative 5-Alkyl derivative Indolo_quinazoline->Alkylated_derivative N-Alkylation

Caption: General scheme for N-alkylation at the N5 position.

Conclusion

The functionalization of the indolo[1,2-c]quinazoline core at positions 5, 6, and 12 provides a powerful platform for the generation of diverse chemical libraries for drug discovery. The protocols and data presented herein offer a comprehensive guide for researchers to synthesize and evaluate novel derivatives with potential therapeutic applications, particularly as antiproliferative agents. The 12-aminomethyl derivatives have emerged as a particularly promising class of compounds, exhibiting significant cytotoxicity against various cancer cell lines.[1][2][3] Further exploration of the chemical space around this scaffold is warranted to develop next-generation anticancer therapeutics.

References

Application of 5,6-Dihydroindolo[1,2-c]quinazoline in HCT-116 Colon Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolo[1,2-c]quinazoline derivatives have emerged as a promising class of heterocyclic compounds with a diverse range of biological activities, including notable antiproliferative effects against various human cancer cell lines.[1][2] This document provides detailed application notes and protocols for studying the effects of 5,6-Dihydroindolo[1,2-c]quinazoline and its derivatives on the HCT-116 human colon carcinoma cell line. The provided data and methodologies are intended to guide researchers in the evaluation of these compounds as potential anticancer therapeutic agents.

Data Presentation

The cytotoxic effects of various indolo[1,2-c]quinazoline derivatives against the HCT-116 colon cancer cell line have been evaluated, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying antiproliferative activity.[1][2] The data presented in the following tables are summarized from studies utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after a 72-hour incubation period.[1]

Table 1: Antiproliferative Activity (IC50, µM) of Indolo[1,2-c]quinazolin-6(5H)-one Derivatives against HCT-116 Cells [1]

Compound NumberModificationIC50 (µM) against HCT-116
1 Unsubstituted>50.0
8 6-methyl7.4 ± 0.9
9a 12-(dimethylaminomethyl)5.0 ± 0.7
9c 12-(pyrrolidin-1-ylmethyl)2.1 ± 0.3
9d 12-(piperidin-1-ylmethyl)21.0 ± 2.7
9e 12-(4-methylpiperazin-1-ylmethyl)6.5 ± 0.8
9f 12-(4-(2-hydroxyethyl)piperazin-1-ylmethyl)7.5 ± 1.1
12a 5-(3-(pyrrolidin-1-yl)propyl)5.7 ± 0.7
12b 5-(3-(piperidin-1-yl)propyl)5.7 ± 0.8
12c 5-(3-(4-Boc-piperazin-1-yl)propyl)3.2 ± 0.5
Doxorubicin Reference Drug0.30 ± 0.04

Table 2: Antiproliferative Activity (IC50, µM) of 6-Methylindolo[1,2-c]quinazoline Derivatives against HCT-116 Cells [1]

Compound NumberModificationIC50 (µM) against HCT-116
10a 12-(dimethylaminomethyl)9.0 ± 1.2
10b 12-(pyrrolidin-1-ylmethyl)2.0 ± 0.3
13 6-(chloromethyl)10.8 ± 1.4
14a 6-((pyrrolidin-1-yl)methyl)4.5 ± 0.6
14b 6-((piperidin-1-yl)methyl)9.2 ± 0.6
14d 6-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)8.8 ± 1.0
Doxorubicin Reference Drug0.30 ± 0.04

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency in research findings.

Cell Culture

HCT-116 cells are to be cultured in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound derivatives.

Materials:

  • HCT-116 cells

  • McCoy's 5A medium (with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis in HCT-116 cells treated with the test compounds using flow cytometry.

Materials:

  • HCT-116 cells

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed HCT-116 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of the this compound derivative for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of HCT-116 cells after treatment with the test compounds.

Materials:

  • HCT-116 cells

  • Test compounds

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • PBS

  • Flow cytometer

Procedure:

  • Seed HCT-116 cells in 6-well plates and treat with the test compound for 24-48 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis culture HCT-116 Cell Culture treatment Treatment with 5,6-Dihydroindolo [1,2-c]quinazoline Derivatives culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt 72h apoptosis Annexin V/PI Staining (Apoptosis Assay) treatment->apoptosis 24-48h cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treatment->cell_cycle 24-48h ic50 IC50 Determination mtt->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Phase Distribution cell_cycle->cell_cycle_dist

Caption: A generalized workflow for evaluating the anticancer effects of this compound derivatives on HCT-116 cells.

Postulated Mechanism of Action

While the precise signaling pathways for this compound in HCT-116 cells are yet to be fully elucidated, a plausible mechanism involves the induction of cell cycle arrest and apoptosis, common pathways for many anticancer agents.

G cluster_cell HCT-116 Cell compound 5,6-Dihydroindolo [1,2-c]quinazoline cell_cycle Cell Cycle Progression compound->cell_cycle Inhibits apoptosis Apoptosis compound->apoptosis Induces cell_cycle_arrest G2/M or G1 Arrest caspase_activation Caspase Activation bcl2_regulation Bcl-2 Family Regulation proliferation Cell Proliferation & Survival cell_cycle_arrest->proliferation Inhibits caspase_activation->proliferation Inhibits bcl2_regulation->proliferation Inhibits

Caption: A conceptual diagram illustrating the potential anticancer mechanisms of this compound, leading to inhibition of cell proliferation.

References

Application Notes and Protocols for the Synthesis of Indolo[1,2-c]quinazolines via Palladium-Catalyzed Cascade Annulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of 6-unsubstituted indolo[1,2-c]quinazolines through a palladium-catalyzed cascade annulation. This efficient methodology allows for the formation of diverse 12-aryl-substituted and 12-unsubstituted indolo[1,2-c]quinazolines, which are of significant interest in medicinal chemistry and materials science.

Overview of the Synthetic Strategy

The synthesis of 12-arylindolo[1,2-c]quinazolines is achieved through a one-pot, three-step process starting from o-(o-aminophenylethynyl) trifluoroacetanilides and arylboronic acids.[1][2] The initial step involves a palladium-catalyzed reaction to form a 2-(o-aminophenyl)-3-arylindole intermediate.[1][2] This is followed by the hydrolysis of byproducts and subsequent cyclization with dimethylformamide dimethyl acetal (DMFDMA) to yield the final indolo[1,2-c]quinazoline product.[1][2] A similar strategy can be employed to synthesize 12-unsubstituted indolo[1,2-c]quinazolines from 2-(1H-indol-2-yl)anilines and DMFDMA.[3]

Experimental Protocols

General Procedure for the Synthesis of 12-Arylindolo[1,2-c]quinazolines

This protocol is adapted from the procedure described by Arcadi et al.[1][2]

Materials:

  • o-(o-aminophenylethynyl) trifluoroacetanilides

  • Arylboronic acids

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Potassium phosphate (K₃PO₄)

  • Methanol (MeOH)

  • Dimethylformamide (DMF)

  • Dimethylformamide dimethyl acetal (DMFDMA)

  • Oxygen (O₂) or air

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve Pd(OAc)₂ (0.05 equiv) and dppp (0.05 equiv) in anhydrous MeOH.

  • Addition of Reagents: To the solution from step 1, add the o-(o-aminophenylethynyl) trifluoroacetanilide (1.0 equiv), the corresponding arylboronic acid (2.0 equiv), and K₃PO₄ (2.0 equiv).

  • Indole Formation: Stir the reaction mixture at 60 °C under an oxygen atmosphere. Monitor the reaction by TLC until the starting trifluoroacetanilide is consumed.

  • Hydrolysis: Heat the reaction mixture to 100 °C to ensure complete hydrolysis of any reaction byproducts.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ether) and wash with a saturated solution of NaHCO₃. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude residue in DMF and add DMFDMA (5.0 equiv). Stir the mixture at 100 °C. Monitor the reaction by TLC for the formation of the indolo[1,2-c]quinazoline.

  • Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with brine. Dry the organic layer and concentrate. Purify the crude product by flash chromatography on silica gel to obtain the desired 12-arylindolo[1,2-c]quinazoline.

General Procedure for the Synthesis of 12-Unsubstituted Indolo[1,2-c]quinazolines

This protocol is based on the cyclization of 2-(1H-indol-2-yl)anilines with DMFDMA.[3]

Materials:

  • 2-(1H-indol-2-yl)aniline derivatives

  • Dimethylformamide (DMF)

  • Dimethylformamide dimethyl acetal (DMFDMA)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: Dissolve the 2-(1H-indol-2-yl)aniline derivative in DMF in a reaction vessel.

  • Addition of DMFDMA: Add DMFDMA (1.2-2.0 equiv) to the solution.

  • Cyclization: Stir the reaction mixture at 100 °C. Monitor the reaction's progress by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ether) and wash with a saturated NaHCO₃ solution. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash chromatography on silica gel to yield the 12-unsubstituted indolo[1,2-c]quinazoline.

Data Presentation

The following tables summarize the yields for the synthesis of various 12-aryl and 12-unsubstituted indolo[1,2-c]quinazolines based on the described protocols.[3]

Table 1: Synthesis of 12-Arylindolo[1,2-c]quinazolines [3]

EntryArProductYield (%)
1HH4-MeO-C₆H₄-10a 76
2HH4-Me-C₆H₄-10b 61
3HHphenyl10c 75
4HH1-naphthyl10d 60
5HH4-CF₃-C₆H₄-10e 69
6HH4-Br-C₆H₄-10f 60
7HH4-MeOC(O)-C₆H₄-10g 59
8HH4-Cl-C₆H₄-10h 52
9MeH4-MeO-C₆H₄-10k 63
10HMe4-MeO-C₆H₄-10l 60

Table 2: Synthesis of 12-Unsubstituted Indolo[1,2-c]quinazolines [3]

EntryStarting MaterialProductYield (%)
1HHH14a 13a 86
2MeHMe14b 13b 87
3COOMeHCOOMe14c 13c 81
4HHMe14d 13d 95
5MeMeH14e 13e 73

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of 12-arylindolo[1,2-c]quinazolines.

experimental_workflow start Starting Materials: o-(o-aminophenylethynyl) trifluoroacetanilides + Arylboronic acids step1 Pd-Catalyzed Indole Formation Pd(OAc)2, dppp, K3PO4, MeOH, 60 °C, O2 start->step1 step2 Hydrolysis and Work-up 100 °C, then extractive work-up step1->step2 intermediate Crude 2-(o-aminophenyl)-3-arylindole Intermediate step3 Cyclization with DMFDMA DMF, 100 °C intermediate->step3 step2->intermediate purification Purification Flash Chromatography step3->purification product 12-Arylindolo[1,2-c]quinazoline purification->product

Caption: Workflow for Pd-catalyzed synthesis of 12-arylindolo[1,2-c]quinazolines.

The logical relationship for the condition-dependent synthesis of indolo[1,2-c]quinazolines versus indolo[3,2-c]quinolines is depicted below.[1][4]

condition_dependence reactants 2-(1H-Indol-2-yl)anilines + Sulfoxonium Ylides condition1 K2CO3 in CH3CN reactants->condition1 condition2 HOAc in Dioxane reactants->condition2 product1 Indolo[1,2-c]quinazolines condition1->product1 product2 Indolo[3,2-c]quinolines condition2->product2

Caption: Condition-dependent selective synthesis.

References

Application Notes and Protocols for Purity Assessment of Synthesized Indolo[1,2-c]quinazolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques for assessing the purity of synthesized indolo[1,2-c]quinazoline derivatives. Detailed protocols are provided to facilitate the implementation of these methods in a laboratory setting.

Introduction to Purity Assessment

The verification of purity is a critical step in the synthesis of novel compounds, particularly for those intended for biological evaluation and drug development. For indolo[1,2-c]quinazolines, a class of heterocyclic compounds with promising therapeutic potential, ensuring high purity is paramount to obtaining reliable and reproducible biological data. A multi-faceted analytical approach is typically employed to confirm the identity, structure, and purity of the synthesized molecules, with a general requirement of ≥95% purity for compounds undergoing biological screening.[1]

Summary of Analytical Techniques

A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment of indolo[1,2-c]quinazolines. The following table summarizes the primary analytical methods and their applications in this context.

Analytical Technique Primary Application Information Obtained Typical Purity Requirement
High-Performance Liquid Chromatography (HPLC) Quantitative purity determinationPercentage purity, detection of impurities≥ 95%
Liquid Chromatography-Mass Spectrometry (LC-MS) Impurity identification and profilingMolecular weight of the main compound and impuritiesConfirmation of identity
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity estimationChemical structure, presence of residual solvents and impuritiesQualitative assessment
Elemental Analysis (CHN Analysis) Confirmation of elemental compositionPercentage of Carbon, Hydrogen, and NitrogenWithin ±0.4% of theoretical values[2][3]
X-ray Crystallography Absolute structure determinationUnambiguous 3D molecular structure, confirmation of stereochemistryConfirms absolute purity of a single crystal

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For purity assessment, Reverse-Phase HPLC (RP-HPLC) is the most common method, where the stationary phase is nonpolar and the mobile phase is polar. The area under the peak of the main compound relative to the total area of all peaks provides a quantitative measure of purity.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized indolo[1,2-c]quinazoline.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • A standard HPLC system equipped with a UV detector is required.

    • The following table outlines a typical set of HPLC parameters.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Gradient 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm (or the λmax of the specific indolo[1,2-c]quinazoline)
Injection Volume 10 µL
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage purity using the following formula: % Purity = (Area of the main peak / Total area of all peaks) x 100

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Profiling

Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of the synthesized compound and for identifying potential impurities. Electrospray ionization (ESI) is a commonly used soft ionization technique for this class of compounds.[4]

Protocol:

  • Sample Preparation and LC Conditions:

    • Follow the same sample preparation and HPLC conditions as described in the HPLC protocol. The mobile phase additives should be volatile (e.g., formic acid instead of TFA for better MS sensitivity).

  • Mass Spectrometry Parameters (ESI):

    • Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight of the indolo[1,2-c]quinazoline and potential dimeric or adducted species (e.g., 100-1000 m/z).

    • Capillary Voltage: ~3-4 kV

    • Drying Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations.

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak and confirm that the observed m/z value corresponds to the expected molecular ion ([M+H]⁺) of the synthesized indolo[1,2-c]quinazoline.

    • Analyze the mass spectra of minor peaks to identify potential impurities, such as starting materials, by-products, or degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for confirming the structure of synthesized indolo[1,2-c]quinazolines.[1][5] The presence of unexpected signals can indicate impurities.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • Instrumentation and Parameters:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[3]

    • The following table provides typical acquisition parameters.

Parameter ¹H NMR ¹³C NMR
Solvent DMSO-d₆ or CDCl₃DMSO-d₆ or CDCl₃
Temperature 25 °C25 °C
Pulse Program Standard single pulseProton-decoupled
Number of Scans 16-641024 or more
Relaxation Delay 1-2 seconds2 seconds
  • Data Analysis:

    • Assign all proton and carbon signals to the expected structure of the indolo[1,2-c]quinazoline.

    • Check for the presence of signals that do not correspond to the target molecule. These may indicate impurities or residual solvents.

    • The integral values in the ¹H NMR spectrum can be used to estimate the relative amounts of impurities if their structures are known.

Elemental Analysis for Elemental Composition Verification

Principle: Elemental analysis, typically CHN analysis, involves the combustion of the sample to convert carbon, hydrogen, and nitrogen into CO₂, H₂O, and N₂, respectively. The amounts of these gases are then measured to determine the percentage composition of C, H, and N in the original sample.

Protocol:

  • Sample Preparation:

    • The sample must be thoroughly dried to remove any residual solvents, which can significantly affect the results.

    • Provide 2-3 mg of the purified and dried compound for analysis.

  • Analysis:

    • The analysis is typically performed using an automated elemental analyzer.

  • Data Interpretation:

    • Compare the experimentally determined percentages of C, H, and N with the theoretical values calculated from the molecular formula of the indolo[1,2-c]quinazoline.

    • The experimental values should be within ±0.4% of the calculated values to be considered acceptable evidence of purity.[2][3]

Element Theoretical (%) Found (%) Difference (%)
Carbon (C)[Calculated Value][Experimental Value]< 0.4
Hydrogen (H)[Calculated Value][Experimental Value]< 0.4
Nitrogen (N)[Calculated Value][Experimental Value]< 0.4
X-ray Crystallography for Absolute Structure Determination

Principle: X-ray crystallography is a powerful technique that provides the unambiguous, three-dimensional structure of a molecule in the solid state. It is considered the gold standard for structural proof and confirmation of absolute purity for a single crystal.

Protocol:

  • Crystal Growth:

    • Grow single crystals of the synthesized indolo[1,2-c]quinazoline of sufficient size and quality. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection and Structure Refinement:

    • Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

    • Process the data and solve the crystal structure using specialized software.

  • Data Analysis:

    • The refined crystal structure provides precise bond lengths, bond angles, and stereochemical information, unequivocally confirming the molecular structure.

Visualizations

Purity_Assessment_Workflow start Synthesized Indolo[1,2-c]quinazoline purification Purification (e.g., Column Chromatography, Recrystallization) start->purification preliminary_check Preliminary Purity Check (TLC, LC-MS) purification->preliminary_check hplc Quantitative Purity Analysis (HPLC) preliminary_check->hplc structural_verification Structural Verification (NMR, HRMS) preliminary_check->structural_verification final_assessment Final Purity Assessment hplc->final_assessment elemental_analysis Elemental Composition (CHN Analysis) structural_verification->elemental_analysis structural_verification->final_assessment elemental_analysis->final_assessment pass Purity ≥ 95% Structure Confirmed final_assessment->pass Pass fail Repurify or Resynthesize final_assessment->fail Fail xray Optional: Absolute Structure (X-ray Crystallography) pass->xray

Caption: Overall workflow for the purity assessment of synthesized indolo[1,2-c]quinazolines.

Technique_Selection_Tree start Goal of Analysis is_purity_quantitative Quantitative Purity? start->is_purity_quantitative is_structure_known Confirm Structure? start->is_structure_known is_composition_correct Verify Elemental Composition? start->is_composition_correct is_absolute_structure_needed Absolute Structure? start->is_absolute_structure_needed hplc Use HPLC is_purity_quantitative->hplc Yes nmr_ms Use NMR & LC-MS is_structure_known->nmr_ms Yes chn Use Elemental Analysis is_composition_correct->chn Yes xray Use X-ray Crystallography is_absolute_structure_needed->xray Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Logical_Relationships HPLC HPLC (Quantitative Purity) LCMS LC-MS (Identity & Impurity MW) HPLC->LCMS Provides separation for MS NMR NMR (Structural Confirmation) LCMS->NMR Confirms MW of structure solved by NMR Elemental Elemental Analysis (Compositional Purity) NMR->Elemental Proposed structure for theoretical CHN Xray X-ray Crystallography (Absolute Structure) NMR->Xray Provides structure for crystal confirmation Elemental->NMR Confirms composition of proposed structure

Caption: Logical relationships between different purity assessment methods.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Catalyst Systems for Dihydroindolo[1,2-c]quinazoline Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dihydroindolo[1,2-c]quinazolines. Our aim is to address common experimental challenges and provide solutions for optimizing your catalyst systems.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of dihydroindolo[1,2-c]quinazolines, particularly focusing on catalyst-mediated reactions.

Issue 1: Low or No Product Yield

  • Question: My reaction is showing low to no conversion of the starting material to the desired dihydroindolo[1,2-c]quinazoline. What are the potential causes and how can I troubleshoot this?

  • Answer:

    • Catalyst Inactivity: The catalyst is crucial for the cyclization reaction. For instance, in the molybdenum-catalyzed synthesis from N-vinylazoles, the absence of the Mo-catalyst results in no product formation.[1] Ensure that the catalyst has been stored correctly and is not deactivated. It is advisable to use a fresh batch of catalyst or test its activity on a known reaction.

    • Incorrect Catalyst System: Different synthetic routes require specific catalyst systems. While molybdenum catalysts are effective for the cyclization of N-vinylazoles, other methodologies may employ palladium, copper, rhodium, or iron-based catalysts.[2][3] Verify that you are using the appropriate catalyst for your chosen synthetic pathway. For the Mo-catalyzed reaction starting from the corresponding nitro compound, both the molybdenum catalyst and triphenylphosphine (PPh₃) are essential for the formation of dihydroindolo[1,2-c]quinazoline.[1]

    • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. For the Mo-catalyzed cyclization, temperatures around 160°C in toluene have been shown to provide good yields.[1] A lower temperature of 135°C resulted in a slight decrease in yield.[1] It is recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific substrate.

    • Steric Hindrance: The structure of your starting material can significantly impact the reaction efficiency. Steric hindrance in the substrate may hamper the reaction.[1] If you suspect steric hindrance to be an issue, you may need to explore alternative catalyst systems or modify your synthetic strategy.

    • Atmosphere Control: Some catalytic reactions are sensitive to air or moisture. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) if required by the protocol.

Issue 2: Formation of Unexpected Byproducts

  • Question: I am observing the formation of significant amounts of byproducts in my reaction mixture. How can I identify and minimize them?

  • Answer:

    • Side Reactions: Depending on the starting materials and reaction conditions, various side reactions can occur. For example, in the synthesis of N-vinylazoles, partial vinylation at the C3 position of indole has been observed as a side reaction.[1]

    • Structural Characterization: It is essential to characterize the byproducts to understand the competing reaction pathways. Techniques such as NMR (COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS) are invaluable for structure elucidation.[1]

    • Reaction Optimization: Once the byproduct is identified, you can adjust the reaction conditions to minimize its formation. This could involve changing the solvent, temperature, catalyst loading, or using specific additives that suppress the side reaction. For instance, in the Pd-catalyzed synthesis of 12-arylindolo[1,2-c]quinazolines, the formation of 12-unsubstituted analogs was observed as a byproduct, and optimization of the reaction conditions was necessary to favor the desired product.[4][5]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final dihydroindolo[1,2-c]quinazoline product from the reaction mixture. What purification strategies are recommended?

  • Answer:

    • Chromatography: Column chromatography is a standard and effective method for purifying organic compounds. The choice of stationary phase (e.g., silica gel) and eluent system will depend on the polarity of your product and impurities. It is advisable to first perform thin-layer chromatography (TLC) to determine the optimal solvent system.

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique to obtain high-purity material. The choice of solvent is critical and may require some screening.

    • Precipitation: In some cases, the product can be selectively precipitated from the reaction mixture by adding an anti-solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst systems for the synthesis of dihydroindolo[1,2-c]quinazolines?

A1: A variety of catalyst systems have been successfully employed, with the choice depending on the specific synthetic route. Some of the prominent systems include:

  • Molybdenum-based catalysts: MoO₂Cl₂(DMF)₂ has been shown to be essential for the cyclization of N-vinylindoles derived from skatole derivatives.[1]

  • Palladium-based catalysts: Palladium catalysts, such as Pd(OAc)₂, are widely used in C-H activation and coupling reactions to form the quinazoline ring system.[2][3][4][5]

  • Copper-based catalysts: Copper catalysts are used in various synthetic strategies, including Ullmann-type couplings and aerobic oxidative C-H amination.[6][7]

  • Rhodium and Iron-based catalysts: These have also been reported for C-H activation and cyclization reactions leading to indolo[1,2-c]quinazolines.[2][3]

Q2: How do I choose the optimal solvent and temperature for my reaction?

A2: The optimal solvent and temperature are highly dependent on the specific catalytic system and substrates being used. For the Mo-catalyzed formation of dihydroindolo[1,2-c]quinazolines from N-vinylazoles, toluene was found to be a suitable solvent, with a reaction temperature of 160°C providing good yields.[1] It is always recommended to consult the literature for protocols involving similar substrates and catalyst systems. If such information is unavailable, a systematic optimization study should be conducted, starting with common aprotic solvents like toluene, dioxane, or DMF, and varying the temperature in a controlled manner.

Q3: What is the role of triphenylphosphine (PPh₃) in the Mo-catalyzed synthesis?

A3: In the Mo-catalyzed synthesis starting from the corresponding nitro-substituted N-vinylazole, PPh₃ acts as a reducing agent, facilitating the deoxygenation of the nitro group to form an in-situ ortho-aniline intermediate.[1] This aniline intermediate then undergoes intramolecular cyclization, catalyzed by the molybdenum species, to form the dihydroindolo[1,2-c]quinazoline ring.[1] However, if the reaction starts directly from the amine derivative, PPh₃ is not required for the cyclization step.[1]

Q4: How can I confirm the structure of my synthesized dihydroindolo[1,2-c]quinazoline?

A4: A combination of spectroscopic techniques is essential for unambiguous structure confirmation. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons in the molecule. 2D NMR techniques like COSY, HSQC, and HMBC are crucial for establishing connectivity between atoms.[1]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecule, which helps in confirming its elemental composition.

  • X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography provides the definitive three-dimensional structure.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for Mo-Catalyzed Dihydroindolo[1,2-c]quinazoline (5a) Formation

EntryCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)
110Dioxane16065
25Dioxane16078
35Toluene16082
45Toluene13575

Data summarized from a study on Mo-catalyzed cyclization.[1]

Experimental Protocols

General Procedure for Mo-Catalyzed Synthesis of Dihydroindolo[1,2-c]quinazolines (5a-h)

To a sealed tube containing the N-vinylazole substrate (0.2 mmol) and MoO₂Cl₂(DMF)₂ (5 mol%) is added triphenylphosphine (2.4 equiv.) and toluene (3 mL). The tube is sealed and the reaction mixture is heated at 160°C for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired dihydroindolo[1,2-c]quinazoline product.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine N-vinylazole, MoO2Cl2(DMF)2, PPh3 in Toluene start->reagents seal Seal Tube reagents->seal heat Heat at 160°C for 6 hours seal->heat cool Cool to Room Temperature heat->cool evaporate Remove Solvent cool->evaporate chromatography Column Chromatography evaporate->chromatography product Isolated Product chromatography->product

Caption: Experimental workflow for the Mo-catalyzed synthesis.

reaction_mechanism cluster_0 Deoxygenation cluster_1 Intramolecular Cyclization cluster_2 Product Formation start_material Nitro-substituted N-vinylazole intermediate ortho-Aniline Intermediate start_material->intermediate PPh3 cyclization Nucleophilic Attack on Double Bond intermediate->cyclization Mo-catalyst product Dihydroindolo[1,2-c]quinazoline cyclization->product

Caption: Proposed mechanism for dihydroindolo[1,2-c]quinazoline formation.

References

Technical Support Center: Copper-Catalyzed Indoloquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the side-product analysis in copper-catalyzed indoloquinazoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for copper-catalyzed indoloquinazoline synthesis?

A1: The synthesis of indoloquinazolines often proceeds through a copper-catalyzed domino reaction involving sequential Ullmann-type C-C and C-N couplings. A plausible reaction pathway involves the initial coupling of an activated methylene compound with an aryl halide, followed by an intramolecular cyclization to form the indoloquinazoline core.[1] The mechanism can be influenced by the choice of catalyst, ligand, base, and solvent.

Q2: What is the role of the copper catalyst and ligand in the reaction?

A2: The copper catalyst, typically a Cu(I) salt like CuI or CuBr, is fundamental to facilitating the C-C and C-N bond formations.[1][2] The ligand, often an amino acid like L-proline or a bidentate ligand like 2,2'-bipyridine, stabilizes the copper catalyst, enhances its solubility, and modulates its reactivity to promote the desired coupling and prevent side reactions.[1][3]

Q3: Why is the choice of base and solvent critical for the reaction's success?

A3: The base, such as K₂CO₃ or Cs₂CO₃, is crucial for deprotonating the nucleophiles in the reaction. The solubility and particle size of the inorganic base can significantly impact the reaction kinetics and overall yield.[4][5] The solvent, commonly a polar aprotic solvent like DMSO or NMP, needs to dissolve the reactants and the catalyst system while being stable at the required reaction temperatures.[1][2] The presence of water can sometimes hinder the reaction, particularly in steps involving imine formation.[1]

Q4: What are some common side-products observed in these reactions?

A4: While specific side-product identification requires detailed analysis, potential byproducts in Ullmann-type couplings can include:

  • Homo-coupling products: Resulting from the coupling of two molecules of the same starting aryl halide.

  • Incomplete cyclization products: Intermediates that fail to undergo the final ring-closing step.

  • Products from side reactions with the solvent or base: Particularly at high temperatures.

  • Over-arylation or N-arylation at undesired positions: Depending on the substrate and reaction conditions.

Q5: How can I purify the final indoloquinazoline product?

A5: The crude product is typically purified using column chromatography on silica gel.[1] The choice of eluent, often a mixture of petroleum ether/ethyl acetate or dichloromethane/ethyl acetate, will depend on the polarity of the specific indoloquinazoline derivative.[1] The purification process involves partitioning the reaction mixture between an organic solvent and water, followed by extraction, drying of the organic layer, and concentration under reduced pressure before chromatographic separation.[1]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or no product yield Inactive Catalyst: The copper catalyst may have oxidized or is of poor quality.Use a fresh batch of the copper salt. Consider using a more active catalyst precursor.
Inappropriate Ligand: The chosen ligand may not be effective for the specific substrates.Screen different ligands. For Ullmann-type couplings, L-proline and its derivatives are often effective.[1]
Incorrect Base: The base may not be strong enough or may have poor solubility.Use a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered to increase its surface area and solubility.[4][5]
Suboptimal Temperature: The reaction temperature may be too low for the coupling to occur or too high, leading to decomposition.Optimize the reaction temperature. A typical range for these reactions is 70-120 °C.[1][2]
Presence of Water: Traces of water can inhibit certain steps of the reaction.[1]Use anhydrous solvents and ensure all glassware is thoroughly dried.
Formation of multiple products Side Reactions: Competing side reactions such as homo-coupling may be occurring.Adjust the stoichiometry of the reactants. A slight excess of one reactant may favor the desired cross-coupling.
Decomposition of Starting Materials or Product: The reaction conditions may be too harsh.Lower the reaction temperature and/or shorten the reaction time.
Inconsistent results Variability in Reagent Quality: The quality of the catalyst, base, or solvent may vary between batches.Use high-purity reagents from a reliable source.
Atmosphere Control: The reaction may be sensitive to oxygen or moisture.Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]

Quantitative Data Summary

Table 1: Effect of Copper Catalyst on Product Yield

EntryCatalystYield (%)
1CuI72
2Cu₂O50
3CuBrNot specified, but effective[2]
4CuClNot specified

Reaction conditions: N-(2-iodophenyl)acetamide, malononitrile, and o-iodobenzaldehyde, L-proline as ligand, K₂CO₃ as base, in DMSO.[1]

Table 2: Influence of Solvent on Product Yield

EntrySolventYield (%)
1DMSO72
2DMSO/H₂O (1:1)36
3NMPNot specified, but effective[2]

Reaction conditions: As described in Table 1, with CuI as the catalyst.[1]

Experimental Protocols

Representative Protocol for the Synthesis of Indolo[1,2-a]quinazoline Derivatives:

A mixture of N-(2-iodophenyl)acetamide (0.5 mmol), the active methylene compound (0.6 mmol), CuI (10 mol %), L-proline (20 mol %), and K₂CO₃ (1.5 mmol) in DMSO (1.0 mL) is stirred at 70 °C for 12 hours under an argon atmosphere. After the starting material is consumed (monitored by TLC), 2-iodobenzaldehyde (0.4 mmol) and additional DMSO (0.77 mL) are added. The resulting mixture is stirred at 80 °C for another 12 hours. Upon completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.[1]

Visualizations

Reaction_Mechanism A Aryl Halide (1) + Active Methylene (2) C Intermediate Complex A->C Coordination B Cu(I) Catalyst + Ligand B->C D C-C Bond Formation C->D Reductive Elimination E Intermediate (3) D->E G Intramolecular C-N Coupling E->G Oxidative Addition F Aryl Halide (4) F->G H Indoloquinazoline G->H Reductive Elimination

Caption: Proposed mechanism for copper-catalyzed indoloquinazoline synthesis.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants, Catalyst, Ligand, Base B Add Anhydrous Solvent A->B C Establish Inert Atmosphere (e.g., Argon) B->C D Heat to Optimized Temperature C->D E Monitor Progress (e.g., TLC) D->E F Quench Reaction & Partition E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Start Low Yield or No Product Q1 Check Catalyst Activity & Reagent Purity Start->Q1 A1_1 Use Fresh Catalyst & High-Purity Reagents Q1->A1_1 Issue Found A1_2 Problem Persists Q1->A1_2 No Issue Q2 Optimize Reaction Conditions A1_2->Q2 Q3 Investigate Side Product Formation A1_2->Q3 A2_1 Screen Temperature, Solvent, and Base Q2->A2_1 A2_2 Consider Alternative Ligand Q2->A2_2 A3_1 Analyze Crude Mixture (e.g., LC-MS, NMR)

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Technical Support Center: Microwave-Assisted N-Arylation Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refinement of microwave irradiation time in N-arylation cyclization reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during microwave-assisted N-arylation cyclization experiments.

Issue Potential Causes Recommended Solutions
1. Low or No Product Yield - Insufficient Microwave Power/Time: The reaction may not have reached the necessary activation energy.[1] - Incorrect Temperature: The temperature might be too low for the reaction to proceed efficiently or too high, causing decomposition.[2] - Poor Microwave Absorption: The solvent or reactants may have low dielectric properties, leading to inefficient heating.[3][4] - Catalyst Inactivity: The catalyst may have been deactivated or an inappropriate catalyst was chosen for the specific transformation.[2]- Increase Microwave Power: Gradually increase the power in small increments. - Extend Irradiation Time: Increase the reaction time, monitoring the progress by TLC or LC-MS. - Optimize Temperature: Systematically vary the temperature. Start with a temperature slightly above the solvent's boiling point and increase in 10-20°C increments.[2] - Solvent Selection: Use a solvent with a higher dielectric constant (e.g., DMF, DMSO, ethanol) to improve microwave absorption.[3] Alternatively, solvent-free conditions with a solid support can be explored.[5][6][7] - Catalyst Screening: Test different catalysts and ligands known to be effective for N-arylation reactions. Ensure the catalyst is compatible with microwave conditions.
2. Formation of Significant Side Products - Over-irradiation: Excessive heating time or temperature can lead to decomposition of reactants or products, or promote side reactions.[5] - Incorrect Solvent Choice: The solvent may participate in side reactions or alter the reaction pathway. Using a non-polar solvent can sometimes lead to the formation of side products like benzimidazole.[8] - Debromination: In reactions involving aryl bromides, debromination can be a competing side reaction, especially at high temperatures.[2]- Reduce Irradiation Time: Perform a time-course study to find the optimal reaction time that maximizes product yield while minimizing side products. - Lower the Temperature: A lower reaction temperature may favor the desired reaction pathway.[2] - Solvent Optimization: Experiment with different solvents to find one that minimizes side reactions.[8] - Catalyst and Ligand Choice: For reactions prone to debromination, using specific catalysts and ligands (e.g., XPhosPdG2/XPhos) can suppress this side reaction.[2]
3. Reaction Does Not Go to Completion - Equilibrium Limitations: The reaction may have reached equilibrium. - Insufficient Reagent Concentration: One of the reactants may be limiting the reaction. - Inadequate Mixing: Poor stirring in the microwave vial can lead to localized heating and incomplete reaction.- Increase Temperature: Higher temperatures can sometimes shift the equilibrium towards the product side. - Adjust Stoichiometry: Increase the concentration of the limiting reagent. - Ensure Proper Stirring: Use appropriate magnetic stir bars and ensure they are functioning correctly throughout the reaction.
4. Arcing or Sparking in the Microwave Cavity - Presence of Metal: Metal clamps, stir bars with exposed metal, or metallic catalysts in high concentrations can cause arcing. - High Concentration of Ionic Species: Highly concentrated ionic solutions can lead to arcing.- Use Microwave-Safe Equipment: Ensure all reaction vessels and stir bars are designed for microwave use. - Disperse Catalyst: If using a solid-supported metal catalyst, ensure it is well-dispersed in the reaction mixture. - Dilute the Reaction Mixture: If possible, dilute highly ionic solutions.
5. Pressure Build-up Exceeds Safety Limits - Use of Low-Boiling Point Solvents: Volatile solvents will generate high pressure at elevated temperatures. - Exothermic Reaction: A runaway exothermic reaction can lead to a rapid increase in temperature and pressure.- Choose a High-Boiling Point Solvent: Solvents with higher boiling points will generate less pressure at a given temperature. - Control Reaction Scale: Start with small-scale reactions to assess exothermicity. - Power Modulation: Use a microwave reactor with power modulation to control the heating rate and prevent rapid temperature spikes. - Cooling Systems: Utilize reactors with simultaneous cooling capabilities to manage exothermic events.

Frequently Asked Questions (FAQs)

Q1: How do I convert a conventional heating protocol for N-arylation cyclization to a microwave-assisted one?

A1: A good starting point is to use the same solvent and catalyst system. Set the initial microwave temperature to 10-20°C above the boiling point of the solvent used in the conventional method. The initial reaction time can be significantly shorter, typically in the range of 5-30 minutes. Monitor the reaction progress and optimize the time and temperature from there. Microwave synthesis often allows for superheating of solvents in sealed vessels, which can dramatically accelerate reaction rates.

Q2: What is the most critical parameter to optimize for microwave irradiation time?

A2: While time is important, temperature is often the most critical parameter to optimize first. The reaction rate is highly dependent on temperature. Once the optimal temperature is determined, the irradiation time can be fine-tuned to maximize the yield and minimize the formation of byproducts. Power should be sufficient to reach and maintain the target temperature.

Q3: Can I perform microwave-assisted N-arylation cyclization without a solvent?

A3: Yes, solvent-free or "neat" reactions are a significant advantage of microwave chemistry and are considered a green chemistry approach.[5][6][7] Reactants can be adsorbed onto a solid support like alumina or silica gel, which helps in absorbing microwave energy and facilitating the reaction. This often leads to simpler work-up procedures and reduced waste.[6]

Q4: How does the choice of solvent affect the reaction?

A4: The solvent's ability to absorb microwave energy (dielectric properties) is crucial.[3] Polar solvents like DMF, DMSO, and ethanol are excellent microwave absorbers and heat up rapidly. Non-polar solvents like toluene or hexane are poor absorbers. The choice of solvent can also influence the reaction's selectivity and the formation of side products.[8]

Q5: My reaction works well on a small scale, but the yield decreases upon scale-up. What could be the issue?

A5: Scaling up microwave reactions can be challenging due to the penetration depth of microwaves. In larger volumes, the heating may not be uniform, leading to hot spots and cold spots within the reaction mixture. This can result in incomplete reactions or product decomposition. Using a microwave reactor designed for scale-up with efficient stirring and temperature monitoring is essential. It may also be necessary to re-optimize the reaction conditions for the larger scale.

Experimental Protocols

General Procedure for Microwave-Assisted Suzuki-Miyaura N-Arylation Cyclization:

  • To a microwave reaction vial equipped with a magnetic stir bar, add the N-containing heterocyclic precursor (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, XPhosPdG2, 2-5 mol%), a suitable ligand (if required), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

  • Add the appropriate solvent (e.g., DMF, dioxane, toluene/water mixture).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a predetermined temperature (e.g., 100-150°C) for a specified time (e.g., 10-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the reaction mixture by diluting with an organic solvent, filtering to remove solids, and concentrating the filtrate.

  • Purify the crude product by column chromatography to obtain the desired N-arylated cyclized product.

Quantitative Data Summary

The following tables summarize quantitative data from various microwave-assisted N-arylation and cyclization reactions, comparing them with conventional heating methods.

Table 1: Comparison of Microwave vs. Conventional Heating for the Synthesis of Quinolines

EntryMethodTemperature (°C)TimeYield (%)Reference
1Microwave13030-40 min72[2]
2ConventionalReflux6 h34[2]
3Microwave803 min50-80[2]
4ConventionalReflux3 h - overnightLower than MW[2]

Table 2: Comparison of Microwave vs. Conventional Heating for Suzuki-Miyaura Cross-Coupling

EntryMethodTemperature (°C)TimeYield (%)Reference
1Microwave13540 min67-89[2]
2ConventionalHeat12 hNot specified[2]

Table 3: Synthesis of Pyrazolo-[3,4-b]-quinoline Derivatives

EntryMethodTemperature (°C)TimeYield (%)Reference
1Microwave505 min91-98[2]
2Microwave30Not specified15[2]

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification A Combine Reactants: - Heterocyclic Precursor - Arylating Agent - Catalyst & Ligand - Base B Add Solvent A->B C Seal Microwave Vial B->C D Set Parameters: - Temperature - Time - Power C->D E Run Reaction D->E F Cooling E->F G Extraction F->G H Purification (e.g., Chromatography) G->H I Final Product H->I

Caption: General experimental workflow for microwave-assisted N-arylation cyclization.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Opt_Temp Optimize Temperature Start->Opt_Temp Opt_Time Optimize Time Opt_Temp->Opt_Time Check_Solvent Check Solvent (Polarity) Opt_Time->Check_Solvent Check_Catalyst Check Catalyst & Ligand Check_Solvent->Check_Catalyst Result Improved Yield Check_Catalyst->Result

Caption: A logical flow for troubleshooting low-yield N-arylation cyclization reactions.

References

Technical Support Center: Troubleshooting Low Yields in Jones Oxidation of Indolo[1,2-c]quinazoline Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields during the Jones oxidation of indolo[1,2-c]quinazoline intermediates. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: We are attempting to oxidize a primary or secondary alcohol on an indolo[1,2-c]quinazoline scaffold to the corresponding carboxylic acid or ketone using Jones reagent, but the reaction yield is consistently low. What is the primary reason for this?

A1: The primary reason for low yields in the Jones oxidation of indolo[1,2-c]quinazoline intermediates is the high oxidative sensitivity of the fused indole ring system.[1][2][3][4] The strongly acidic and oxidizing conditions of the Jones reagent (chromic acid in sulfuric acid and acetone) can lead to degradation of the electron-rich indole moiety, resulting in poor selectivity and the formation of complex product mixtures.[1][2][3][4]

Q2: What are the likely side products when subjecting an indolo[1,2-c]quinazoline intermediate to Jones oxidation?

A2: While the desired product is the ketone or carboxylic acid, the harsh conditions of the Jones oxidation can lead to a variety of side products due to the reactivity of the indole nucleus. Oxidation of the indole ring itself is a major competing reaction. Potential side products can include:

  • Oxindoles: Oxidation at the C2 and C3 positions of the indole core is a common pathway for indole degradation under oxidative conditions.

  • Ring-opened products: More severe oxidation can lead to the cleavage of the C2-C3 bond of the indole ring.

  • Polymeric materials: Complex, often insoluble, polymeric materials can form due to the reactive nature of intermediates generated during the oxidation of the indole ring.

Q3: We observe a rapid color change to green/brown upon addition of the Jones reagent, but analysis shows very little of the desired product. What does this indicate?

A3: The characteristic color change from the orange/red of Cr(VI) to the green of Cr(III) indicates that the Jones reagent is being consumed.[5] However, in the context of indolo[1,2-c]quinazoline intermediates, this rapid consumption may not be solely due to the oxidation of the target alcohol. It likely signifies that the reagent is also being consumed in non-productive pathways, such as the oxidation and degradation of the sensitive indole ring system. The appearance of brown coloration often suggests the formation of complex, polymeric side products.

Q4: Are there any modifications to the standard Jones oxidation protocol that might improve the yield for this class of compounds?

A4: While the Jones oxidation is generally not recommended for sensitive substrates like indolo[1,2-c]quinazolines, some general strategies to mitigate harsh conditions could be attempted, though success is not guaranteed:

  • Lowering the reaction temperature: Maintaining the reaction at 0°C or even lower may help to control the reaction rate and potentially reduce side reactions.

  • Slow, controlled addition of the reagent: Adding the Jones reagent dropwise to the solution of the substrate can help to avoid localized high concentrations of the oxidant.

  • Anhydrous conditions: For the oxidation of primary alcohols to aldehydes, strictly anhydrous conditions can sometimes prevent over-oxidation to the carboxylic acid.[5] However, this does not address the issue of indole ring stability.

Given the inherent sensitivity of the substrate, switching to a milder oxidizing agent is a more effective strategy than attempting to optimize the Jones oxidation.

Troubleshooting Low Yields: A Logical Workflow

If you are experiencing low yields with the Jones oxidation of your indolo[1,2-c]quinazoline intermediate, the following workflow can help diagnose the issue and guide you toward a solution.

troubleshooting_workflow start Low Yield Observed check_reagent Verify Jones Reagent Quality and Stoichiometry start->check_reagent check_conditions Review Reaction Conditions (Temperature, Addition Rate) check_reagent->check_conditions analyze_mixture Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_conditions->analyze_mixture side_products Identify Side Products analyze_mixture->side_products side_products->check_reagent No, starting material remains degradation Evidence of Indole Ring Degradation? (Complex Mixture, Polymeric Material) side_products->degradation Yes switch_oxidant Switch to a Milder Oxidizing Agent degradation->switch_oxidant No, but yield is still low jones_not_suitable Conclusion: Jones Oxidation is Unsuitable for this Substrate degradation->jones_not_suitable Yes protocol_optimization Optimize Milder Oxidation Protocol switch_oxidant->protocol_optimization end Improved Yield protocol_optimization->end jones_not_suitable->switch_oxidant

Caption: A logical workflow for troubleshooting low yields in the Jones oxidation of indolo[1,2-c]quinazoline intermediates.

Experimental Protocols

Representative (Problematic) Protocol: Jones Oxidation of an Indolo[1,2-c]quinazoline Alcohol

This protocol is provided as an example of a typical Jones oxidation procedure that is likely to result in low yields with sensitive indolo[1,2-c]quinazoline substrates. It is not a recommended procedure for this class of compounds.

Preparation of Jones Reagent (2.7 M):

  • In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, dissolve 26.72 g of chromium trioxide (CrO₃) in 75 mL of deionized water.[1]

  • While maintaining the temperature at 0-5°C, slowly and carefully add 23 mL of concentrated sulfuric acid (H₂SO₄).[1]

  • Once the addition is complete, bring the total volume to 100 mL with deionized water. The resulting solution is the Jones reagent.

Oxidation Procedure:

  • Dissolve the indolo[1,2-c]quinazoline alcohol intermediate (1 equivalent) in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution to 0°C in an ice-water bath.

  • Slowly add the prepared Jones reagent (2.0 equivalents based on the alcohol) dropwise from the addition funnel, ensuring the internal temperature does not rise above 5°C.[5]

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is expected to be rapid.

  • Upon completion (or when TLC indicates consumption of starting material and formation of multiple products), quench the reaction by the dropwise addition of isopropyl alcohol until the orange color of the excess Cr(VI) is no longer present and a green precipitate forms.[1][5]

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. Expect a low yield of the desired product and a complex mixture of other fractions.

Data on Low Yields and Alternative Methods

Due to the inherent instability of the indolo[1,2-c]quinazoline ring system under strongly oxidative and acidic conditions, quantitative data for successful Jones oxidations are scarce in the literature. The primary report on this specific transformation notes only a "low yield".[1][2][3][4]

Alternative, Milder Oxidation Methods

Given the challenges with Jones oxidation, several milder and more selective oxidizing agents are recommended for sensitive heterocyclic compounds.

Oxidizing Agent/MethodTypical SubstrateProductReported YieldReference (Illustrative)
Pinnick Oxidation (NaClO₂/NaH₂PO₄)Electron-rich aromatic aldehydesCarboxylic AcidsHighN/A
Dess-Martin Periodinane (DMP) Primary and secondary alcoholsAldehydes and KetonesHighN/A
Swern Oxidation (Oxalyl chloride/DMSO)Primary and secondary alcoholsAldehydes and KetonesHighN/A
Manganese Dioxide (MnO₂) Allylic and benzylic alcoholsAldehydes and KetonesVariableN/A
Haloform Reaction (on acetyl-substituted precursor)Acetyl-indolo[1,2-c]quinazolineCarboxylic AcidHighIvachtchenko et al. (2025)[1][2][3][4]

Note: Yields are highly substrate-dependent. The table provides a general comparison of methods suitable for sensitive substrates.

Recommended Alternative Signaling Pathway

For the successful synthesis of 6-oxoindolo[1,2-c]quinazoline-12-carboxylic acid, a haloform reaction on an acetyl-substituted precursor has been reported to be effective, avoiding the harsh conditions of the Jones reagent.[1][2][3][4]

alternative_pathway start Indolo[1,2-c]quinazolin-6(5H)-one acylation Acylation (e.g., with TFAA) start->acylation intermediate 12-Trifluoroacetyl Intermediate acylation->intermediate haloform Haloform Reaction (Base Treatment) intermediate->haloform product Indolo[1,2-c]quinazoline-12-carboxylic acid haloform->product

Caption: A successful alternative synthetic pathway to the carboxylic acid, avoiding Jones oxidation.

For further assistance, please consult the cited literature or contact your internal process chemistry support team.

References

Technical Support Center: Synthesis of Indolo[1,2-c]quinazoline-12-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of indolo[1,2-c]quinazoline-12-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for introducing a carboxylic acid group at the 12-position of the indolo[1,2-c]quinazoline core?

A1: There are two main reported pathways to synthesize indolo[1,2-c]quinazoline-12-carboxylic acid. The first involves a Vilsmeier-Haack formylation of the indolo[1,2-c]quinazolin-6(5H)-one scaffold, followed by oxidation of the resulting aldehyde.[1] The second, and more efficient, route is a one-pot acylation with trifluoroacetic anhydride (TFAA) followed by a haloform reaction to yield the desired carboxylic acid.[1]

Q2: Which synthetic pathway generally provides a higher yield?

A2: The acylation-haloform reaction pathway is reported to provide a significantly higher yield of indolo[1,2-c]quinazoline-12-carboxylic acid compared to the formylation-oxidation pathway.[1] The oxidation of the intermediate aldehyde in the first pathway is often problematic and results in lower yields.

Q3: What is the starting material for these synthetic pathways?

A3: The common starting material for both discussed pathways is indolo[1,2-c]quinazolin-6(5H)-one.

Q4: Are there other methods to synthesize the core indolo[1,2-c]quinazoline structure?

A4: Yes, various methods exist for the synthesis of the core indolo[1,2-c]quinazoline scaffold, including palladium-catalyzed reactions of o-(o-aminophenylethynyl) trifluoroacetanilides with arylboronic acids, and tandem Staudinger-Aza-Wittig-nucleophilic addition reactions. These methods can provide diverse derivatives of the core structure.

Troubleshooting Guides

Pathway 1: Vilsmeier-Haack Formylation and Oxidation

Issue 1: Low yield during the Vilsmeier-Haack formylation of indolo[1,2-c]quinazolin-6(5H)-one.

  • Possible Cause: Incomplete reaction or side reactions.

  • Troubleshooting Tips:

    • Ensure the use of anhydrous solvents and reagents, as the Vilsmeier reagent is sensitive to moisture.

    • Optimize the reaction temperature. While the reaction is often carried out at elevated temperatures, excessive heat can lead to decomposition. A stepwise increase in temperature might be beneficial.

    • Vary the molar ratio of the Vilsmeier reagent to the substrate. An excess of the reagent can sometimes improve yields, but can also lead to side products.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Issue 2: Very low yield or complex mixture of products during the oxidation of 6-oxoindolo[1,2-c]quinazoline-12-carbaldehyde to the carboxylic acid.

  • Possible Cause: The indole moiety is sensitive to oxidation, leading to degradation of the starting material and/or product.[1] Jones oxidation, a common method, is known to be harsh.

  • Troubleshooting Tips:

    • Use milder oxidizing agents: Consider alternatives to Jones reagent, such as:

      • Potassium permanganate (KMnO₄) under carefully controlled pH and temperature conditions.

      • Silver (I) oxide (Ag₂O) in the presence of a base.

      • Pinnick oxidation using sodium chlorite (NaClO₂) and a scavenger for hypochlorite, such as 2-methyl-2-butene.

    • Optimize reaction conditions:

      • Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.

      • Carefully control the stoichiometry of the oxidizing agent.

      • Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

    • Consider an alternative synthetic route: Due to the inherent difficulty of this step, the acylation-haloform pathway (Pathway 2) is highly recommended for better yields.[1]

Pathway 2: Acylation and Haloform Reaction

Issue 3: Incomplete acylation of indolo[1,2-c]quinazolin-6(5H)-one with trifluoroacetic anhydride (TFAA).

  • Possible Cause: Insufficient reactivity or degradation of the starting material.

  • Troubleshooting Tips:

    • Ensure the TFAA is fresh and has not been hydrolyzed by atmospheric moisture.

    • The reaction is typically performed in trifluoroacetic acid as the solvent to promote the reaction.[1] Ensure the starting material is fully dissolved.

    • Refluxing is generally required for this reaction to proceed to completion.[1] Monitor by TLC to confirm the disappearance of the starting material.

Issue 4: Low yield during the haloform reaction of the trifluoroacetyl intermediate.

  • Possible Cause: Incomplete reaction or side reactions.

  • Troubleshooting Tips:

    • Choice of base: Sodium hydroxide or potassium hydroxide are commonly used. The concentration of the base can be critical.

    • Reaction temperature: The reaction may require heating to proceed at a reasonable rate. Optimization of the temperature is recommended.

    • Work-up procedure: Acidification of the reaction mixture is necessary to protonate the carboxylate and precipitate the carboxylic acid product. Ensure the pH is sufficiently acidic.

    • Purity of the intermediate: Ensure the trifluoroacetyl intermediate is reasonably pure before proceeding to the haloform step.

Quantitative Data Summary

ParameterPathway 1: Formylation-OxidationPathway 2: Acylation-HaloformReference
Starting Material Indolo[1,2-c]quinazolin-6(5H)-oneIndolo[1,2-c]quinazolin-6(5H)-one[1]
Intermediate 1 6-oxoindolo[1,2-c]quinazoline-12-carbaldehyde12-(trifluoroacetyl)indolo[1,2-c]quinazolin-6(5H)-one[1]
Overall Yield LowHigh[1]
Key Reagents POCl₃, DMF, Jones Reagent (CrO₃, H₂SO₄)Trifluoroacetic anhydride (TFAA), Trifluoroacetic acid, Base (e.g., NaOH)[1]
Reaction Conditions Step 1: Varies (e.g., reflux); Step 2: 0 °C to RTReflux, then heating with base[1]

Experimental Protocols

Pathway 1: Vilsmeier-Haack Formylation and Jones Oxidation

Step 1: Vilsmeier-Haack Formylation of Indolo[1,2-c]quinazolin-6(5H)-one

  • To a stirred solution of phosphoryl chloride (POCl₃, 3 equivalents) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a solution of indolo[1,2-c]quinazolin-6(5H)-one (1 equivalent) in anhydrous DMF.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated solid, 6-oxoindolo[1,2-c]quinazoline-12-carbaldehyde, is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Step 2: Jones Oxidation of 6-oxoindolo[1,2-c]quinazoline-12-carbaldehyde

  • Dissolve 6-oxoindolo[1,2-c]quinazoline-12-carbaldehyde (1 equivalent) in acetone at 0 °C.

  • Slowly add Jones reagent (a solution of chromium trioxide and sulfuric acid in water) dropwise to the solution with vigorous stirring.[2] The reaction is exothermic and the temperature should be maintained below 10 °C.

  • Monitor the reaction by TLC. The appearance of a green precipitate of chromium(III) salts indicates the progress of the oxidation.

  • Once the starting material is consumed, quench the reaction by adding isopropanol until the orange color of Cr(VI) disappears.

  • Filter the mixture to remove the chromium salts and concentrate the filtrate under reduced pressure.

  • The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford indolo[1,2-c]quinazoline-12-carboxylic acid. Note: This step is reported to have low yields.[1]

Pathway 2: Acylation and Haloform Reaction

Step 1 & 2: One-pot Acylation and Haloform Reaction

  • To a solution of indolo[1,2-c]quinazolin-6(5H)-one (1 equivalent) in trifluoroacetic acid, add trifluoroacetic anhydride (TFAA, 3-5 equivalents).[1]

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully add an aqueous solution of sodium hydroxide (e.g., 2 M) until the solution is strongly basic.

  • Heat the basic mixture to 60-80 °C for 1-2 hours to effect the haloform reaction.

  • After cooling, acidify the reaction mixture with a mineral acid (e.g., 2 M HCl) to a pH of 2-3.

  • The precipitated indolo[1,2-c]quinazoline-12-carboxylic acid is collected by filtration, washed with water, and dried.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Visualizations

Synthetic_Pathways cluster_path1 Pathway 1: Formylation-Oxidation (Low Yield) cluster_path2 Pathway 2: Acylation-Haloform (High Yield) Start1 Indolo[1,2-c]quinazolin-6(5H)-one Intermediate1 6-oxoindolo[1,2-c]quinazoline- 12-carbaldehyde Start1->Intermediate1 Vilsmeier-Haack (POCl3, DMF) Product1 Indolo[1,2-c]quinazoline- 12-carboxylic acid Intermediate1->Product1 Oxidation (e.g., Jones Reagent) Start2 Indolo[1,2-c]quinazolin-6(5H)-one Intermediate2 12-(trifluoroacetyl)indolo[1,2-c]quinazolin- 6(5H)-one Start2->Intermediate2 Acylation (TFAA, TFA) Product2 Indolo[1,2-c]quinazoline- 12-carboxylic acid Intermediate2->Product2 Haloform Reaction (Base, H2O) Troubleshooting_Logic Start Low Yield in Synthesis? Pathway Which Pathway? Start->Pathway Step1 Formylation or Oxidation? Pathway->Step1 Pathway 1 Step2 Acylation or Haloform? Pathway->Step2 Pathway 2 Formylation Low Formylation Yield Step1->Formylation Formylation Oxidation Low Oxidation Yield Step1->Oxidation Oxidation Acylation Incomplete Acylation Step2->Acylation Acylation Haloform Low Haloform Yield Step2->Haloform Haloform Solution1 Check anhydrous conditions Optimize T and reagent ratio Formylation->Solution1 Solution2 Use milder oxidizing agent Control T and stoichiometry Consider Pathway 2 Oxidation->Solution2 Solution3 Use fresh TFAA Ensure complete dissolution Monitor by TLC Acylation->Solution3 Solution4 Optimize base and T Ensure proper acidification Check intermediate purity Haloform->Solution4

References

Technical Support Center: Enhancing the Solubility of 5,6-Dihydroindolo[1,2-c]quinazoline for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5,6-Dihydroindolo[1,2-c]quinazoline in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: Key properties are summarized in the table below. Understanding these fundamental characteristics is the first step in developing an effective solubilization strategy.

PropertyValueSource
Molecular FormulaC₁₅H₁₂N₂[1][2]
Molecular Weight220.27 g/mol [1][2]
AppearanceSolid (form may vary)General knowledge
Water SolubilityExpected to be lowGeneral knowledge based on heterocyclic structure
Organic Solvent SolubilityGenerally soluble in Dimethyl Sulfoxide (DMSO)[3]

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of many poorly soluble compounds, including derivatives of indolo[1,2-c]quinazoline.[3] It is recommended to start with a high-concentration stock in 100% DMSO (e.g., 10-50 mM) and then dilute this stock into your aqueous assay buffer.

Q3: What are common strategies to improve the solubility of a poorly water-soluble compound like this compound for biological assays?

A3: Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds. These methods can be used alone or in combination. The primary strategies include:

  • Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous buffer can increase the solubility of nonpolar compounds.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution to favor the charged form can significantly increase solubility.

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.

  • Use of Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules.[4]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate.

Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?

A4: The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), although the tolerance can vary significantly between different cell lines. It is crucial to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.

Troubleshooting Guides

Issue 1: Compound Precipitation When Diluting DMSO Stock in Aqueous Buffer

Possible Causes:

  • The compound's solubility limit in the final aqueous buffer has been exceeded.

  • The rate of addition of the DMSO stock to the aqueous buffer is too rapid, causing localized high concentrations and precipitation.

  • The temperature of the aqueous buffer affects the compound's solubility.

Solutions:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.

  • Optimize Dilution Method:

    • Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing and avoid localized supersaturation.

    • Consider a serial dilution approach, where the DMSO stock is first diluted in a buffer containing a higher percentage of co-solvent before the final dilution in the assay medium.

  • Incorporate Solubilizing Agents: Add a solubilizing agent to your aqueous buffer before introducing the compound. Refer to the table below for common options.

  • Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) may increase the solubility of the compound. However, ensure the temperature is compatible with the stability of the compound and other assay components.

Table of Common Solubilizing Agents

Solubilizing AgentMechanism of ActionTypical Starting ConcentrationConsiderations
Co-solvents
EthanolReduces the polarity of the aqueous solvent.1-5% (v/v)Can be toxic to cells at higher concentrations.
Polyethylene Glycol (PEG 300/400)Reduces solvent polarity and can form complexes.1-10% (v/v)Generally well-tolerated by many cell lines.
Surfactants
Tween® 20/80Form micelles to encapsulate the compound.0.01-0.1% (w/v)Can interfere with some biological assays.
Cremophor® ELForms micelles.0.01-0.1% (w/v)Potential for cell toxicity.[4]
Cyclodextrins
β-Cyclodextrin (and derivatives like HP-β-CD)Forms inclusion complexes with the compound.[4]1-10 mMCan sometimes extract cholesterol from cell membranes.
Issue 2: Precipitate Observed in Cell Culture Wells During a Multi-day Assay

Possible Causes:

  • The compound is not stable in the culture medium over the incubation period and is precipitating out of solution.

  • The compound is binding to components of the cell culture medium (e.g., proteins in fetal bovine serum) and precipitating.

  • Evaporation from the wells is increasing the concentration of the compound above its solubility limit.[5][6]

  • Interaction with other components in the media, such as salts, leading to precipitation.[5][6]

Solutions:

  • Conduct a Solubility and Stability Study: Before conducting a multi-day assay, assess the solubility and stability of the compound in your complete cell culture medium at the desired concentration and for the duration of the experiment.

  • Reduce Serum Concentration: If feasible for your cell line, try reducing the percentage of fetal bovine serum in your medium.

  • Use a Different Solubilization Strategy: Consider using a more robust solubilization method, such as encapsulation in cyclodextrins, which can improve the stability of the compound in solution.

  • Ensure Proper Humidification: Maintain proper humidity in your cell culture incubator to minimize evaporation from the assay plates.[5][6]

  • Refresh the Medium: If the experiment allows, refresh the cell culture medium with freshly prepared compound solution during the assay.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out a precise amount of this compound (e.g., 2.20 mg). The molecular weight is 220.27 g/mol .

  • Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • Volume (µL) = ((2.20 mg / 1000 mg/g) / 220.27 g/mol ) / 0.010 mol/L * 1,000,000 µL/L = 998.8 µL

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Solubilization: Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

This protocol provides a general framework for assessing the kinetic solubility of your compound.

  • Prepare Buffers: Prepare the aqueous buffers in which you want to test the solubility (e.g., PBS, cell culture medium).

  • Prepare Compound Plate: In a 96-well plate, add your 10 mM DMSO stock solution of this compound to the appropriate wells.

  • Add Buffer: Add the aqueous buffer to the wells containing the DMSO stock to achieve a range of final compound concentrations (e.g., 1 µM to 100 µM). The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • Incubate: Shake the plate at room temperature for 1-2 hours.

  • Measure Turbidity: Use a plate reader to measure the turbidity (absorbance at a wavelength like 600 nm) of each well. An increase in absorbance indicates precipitation.

  • Data Analysis: Plot the absorbance against the compound concentration. The concentration at which the absorbance begins to increase significantly is an estimate of the kinetic solubility.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Biological Assay Dilution cluster_troubleshooting Troubleshooting Precipitation weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock dilute Dilute Stock in Aqueous Buffer stock->dilute assay Final Assay Concentration dilute->assay precipitate Precipitation Observed assay->precipitate optimize Optimize Dilution (e.g., slow addition) precipitate->optimize add_solubilizer Add Solubilizing Agent (e.g., PEG, Cyclodextrin) precipitate->add_solubilizer lower_conc Lower Final Concentration precipitate->lower_conc

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway_troubleshooting start Compound Precipitation in Biological Assay q1 Is the final concentration too high? start->q1 a1_yes Reduce final concentration q1->a1_yes Yes q2 Is the dilution method causing precipitation? q1->q2 No end Soluble Compound in Assay a1_yes->end a2_yes Modify dilution: - Slow addition - Serial dilution q2->a2_yes Yes q3 Is the compound unstable in the assay medium? q2->q3 No a2_yes->end a3_yes Add solubilizing agents: - Co-solvents - Surfactants - Cyclodextrins q3->a3_yes Yes a3_yes->end

Caption: Logical troubleshooting guide for addressing compound precipitation in biological assays.

References

Technical Support Center: Scalable Synthesis of 5,6-Dihydroindolo[1,2-c]quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 5,6-Dihydroindolo[1,2-c]quinazoline derivatives. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives, focusing on two primary scalable methods: Intramolecular Copper-Catalyzed N-Arylation and Molybdenum-Catalyzed Cyclization.

Method 1: Intramolecular Copper-Catalyzed N-Arylation

This method involves the cyclization of a precursor, typically a substituted (1H-indol-2-yl)methanamine, using a copper catalyst.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inactive Catalyst Use fresh, high-purity CuI. Ensure the catalyst has not been exposed to air or moisture for extended periods.
Ligand Degradation L-proline is a common ligand. Use fresh, dry L-proline. Consider using alternative ligands like trans-1,2-cyclohexanediamine.[1]
Improper Base The choice of base is critical. K₂CO₃ is often effective, but stronger bases like Cs₂CO₃ may be required for less reactive substrates.[2]
Solvent Quality Use anhydrous, high-purity DMSO. Residual water can quench the reaction.
Insufficient Temperature If using conventional heating, ensure the reaction reaches the target temperature (typically 90-140°C). For microwave synthesis, ensure the correct power and temperature settings are used.[2]
Poor Quality Starting Material Verify the purity of the (1H-indol-2-yl)methanamine precursor by NMR and/or LC-MS.
Atmosphere Control The reaction is sensitive to oxygen. Ensure the reaction vessel is properly degassed and maintained under an inert atmosphere (Argon or Nitrogen).

Issue 2: Formation of Significant Side Products

Potential Cause Troubleshooting Step
Homocoupling of Starting Material This can occur at high temperatures. Try lowering the reaction temperature and extending the reaction time.
Decomposition of Starting Material If the starting material is unstable at high temperatures, consider a lower reaction temperature or a more active catalyst/ligand system to allow for shorter reaction times.
Oxidation of the Indole Ring Ensure a strictly inert atmosphere is maintained throughout the reaction.
Method 2: Molybdenum-Catalyzed Cyclization

This method utilizes a molybdenum catalyst to facilitate the cyclization of N-vinylindole precursors.[3][4]

Issue 1: Incomplete Conversion of Starting Material

Potential Cause Troubleshooting Step
Catalyst Inactivity The Mo-catalyst, such as MoO₂Cl₂(DMF)₂, is crucial. Ensure it is handled under inert conditions. In the absence of the catalyst, no conversion is typically observed.[4]
Insufficient Reductant PPh₃ is often used as a reductant. Ensure the correct stoichiometry is used (typically >2 equivalents).[4]
Low Reaction Temperature This reaction often requires high temperatures (e.g., 160°C in a sealed tube).[4] Ensure the reaction reaches and maintains the target temperature.
Solvent Effects Toluene is a common solvent for this reaction.[4] Ensure it is anhydrous.

Issue 2: Unexpected Product Formation

Potential Cause Troubleshooting Step
Alternative Cyclization Pathway The substitution pattern on the indole ring can influence the reaction pathway. For N-vinylindoles with a hydrogen at the C3 position, cyclization may occur at the indole double bond instead of the terminal double bond of the N-vinyl group.[4]
Intermediate Reactivity The reaction proceeds through an aniline intermediate.[4] Side reactions involving this intermediate may occur. Careful control of reaction conditions is key.

Frequently Asked Questions (FAQs)

Q1: What is the most scalable method for synthesizing this compound derivatives?

A1: Both the microwave-assisted copper-catalyzed intramolecular N-arylation and the molybdenum-catalyzed cyclization have shown scalability. The copper-catalyzed method offers rapid reaction times (45-60 minutes) and high yields (83-97%) under microwave irradiation.[2] The choice of method may depend on the available equipment and the specific substitution pattern of the target molecule.

Q2: Are there any alternatives to the Pictet-Spengler reaction for this scaffold?

A2: Yes. While the Pictet-Spengler reaction is a classic method for forming related tetrahydro-β-carboline systems, for the this compound core, intramolecular metal-catalyzed cyclizations are often more direct and scalable.[5][6] These methods typically involve the formation of a C-N bond to close the quinazoline ring.

Q3: How can I purify the final this compound products?

A3: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific derivative. Common solvent systems include mixtures of ethyl acetate and hexanes. In some cases, recrystallization from a suitable solvent can also be an effective purification method.

Q4: What are the key safety precautions to take when running these reactions?

A4: When using a microwave reactor, ensure the reaction vessel is properly sealed and do not exceed the recommended temperature and pressure limits. High-pressure reactions in sealed tubes should be conducted behind a blast shield. All reactions should be performed in a well-ventilated fume hood. Handle all chemicals, especially metal catalysts and organic solvents, with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Experimental Protocols & Data

Protocol 1: Microwave-Assisted Copper-Catalyzed Intramolecular N-Arylation

This protocol is adapted from a procedure for the synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives.[2]

General Procedure:

  • To a high-pressure microwave vessel, add the (1H-indol-2-yl)methanamine precursor (0.25 mmol, 1.0 equiv), CuI (0.025 mmol, 4.8 mg, 0.1 equiv), L-proline (0.05 mmol, 5.8 mg, 0.2 equiv), and K₂CO₃ (0.5 mmol, 69 mg, 2.0 equiv) in DMSO (2 mL).

  • Degas the vessel and refill it with argon, then seal it.

  • Heat the mixture to 90°C for 45-60 minutes using a microwave reactor (fixed power, 30 W).

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Optimization of Reaction Conditions:

EntryCatalyst (mol%)Ligand (mol%)Base (2.0 equiv)SolventTemp (°C)Time (min)Yield (%)
1CuI (10)L-proline (20)K₂CO₃DMSO904597
2CuI (10)NoneK₂CO₃DMSO9045<5
3NoneL-proline (20)K₂CO₃DMSO9045No reaction
4CuI (10)L-proline (20)Cs₂CO₃DMSO1406085
5CuI (10)L-proline (20)K₃PO₄DMSO904578
6CuI (10)L-proline (20)K₂CO₃DMF904565
7CuI (10)L-proline (20)K₂CO₃Toluene904520

Data adapted from a study on 5,6-dihydroindolo[1,2-a]quinoxalines.[2]

Protocol 2: Molybdenum-Catalyzed Cyclization

This protocol is based on the synthesis of dihydroindolo[1,2-c]quinazoline derivatives.[4]

General Procedure:

  • In a sealed tube, combine the N-vinylindole substrate (0.2 mmol, 1.0 equiv), MoO₂Cl₂(DMF)₂ (0.01 mmol, 5 mol%), and PPh₃ (0.48 mmol, 2.4 equiv) in toluene (3 mL).

  • Heat the sealed tube to 160°C for 6 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

Reaction Conditions and Yields:

EntrySubstrateCatalyst (mol%)Additive (equiv)SolventTemp (°C)Time (h)Yield (%)
13aMoO₂Cl₂(DMF)₂ (5)PPh₃ (2.4)Toluene160678
23aNonePPh₃ (2.4)Toluene1606No conversion
33aMoO₂Cl₂(DMF)₂ (5)NoneToluene1606Complex mixture
43aMoO₂Cl₂(DMF)₂ (5)PPh₃ (2.4)Dioxane160665

Data derived from a study on dihydroindolo[1,2-c]quinazolines.[4]

Visualizations

Experimental Workflow: Copper-Catalyzed Synthesis

Copper_Catalyzed_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start Precursor, CuI, Ligand, Base, Solvent degas Degas & Refill with Argon start->degas mw Microwave Irradiation (90°C, 45 min) degas->mw quench Quench with Water mw->quench extract Extract with Ethyl Acetate quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Final Product purify->end

Caption: Workflow for Copper-Catalyzed Synthesis.

Troubleshooting Logic: Low Yield in Copper-Catalyzed Synthesis

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Check Reagent Quality (Catalyst, Ligand, Base, Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions check_sm Analyze Starting Material Purity start->check_sm replace_reagents Use Fresh Reagents check_reagents->replace_reagents optimize_conditions Optimize Conditions (e.g., increase temp, change base) check_conditions->optimize_conditions purify_sm Re-purify Starting Material check_sm->purify_sm

Caption: Troubleshooting Decision Tree for Low Yields.

References

Validation & Comparative

Validating the Mechanism of Action for Antitubulin Indolo[1,2-c]quinazoline Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of indolo[1,2-c]quinazoline analogues, a promising class of cytotoxic agents, against established antitubulin drugs. While direct enzymatic inhibition of tubulin polymerization by indolo[1,2-c]quinazolines is an area of ongoing investigation, their induction of G2/M cell cycle arrest and a DNA-independent mechanism of action strongly suggest microtubule disruption as a primary mode of cytotoxicity. This guide summarizes key experimental data, provides detailed protocols for relevant assays, and visualizes the proposed mechanisms and workflows to aid in the validation and further development of these compounds.

Performance Comparison: Indolo[1,2-c]quinazolines vs. Alternative Antitubulin Agents

The following tables present a comparative summary of the biological activity of a representative indolo[1,2-c]quinazoline analogue, established antitubulin agents, and other relevant quinazoline-based compounds.

Table 1: Antiproliferative Activity (IC50, µM)
Compound/AnalogueHCT116 (Colon)A549 (Lung)K562 (Leukemia)MCF-7 (Breast)DU-145 (Prostate)
Indolo[1,2-c]quinazoline 9c 2.5 ± 0.34.0 ± 0.51.5 ± 0.2--
Vinblastine -----
Paclitaxel ---0.0045 ± 0.001-
Colchicine -----
Quinazolinone 7j ----0.05

Data for Indolo[1,2-c]quinazoline 9c is derived from its notable cytotoxic efficacy as highlighted in recent studies.[1][2] "-" indicates data not readily available in the searched literature.

Table 2: Tubulin Polymerization Inhibition/Promotion
Compound/AnalogueAssay TypeIC50 / EC50 (µM)Target Site on Tubulin
Indolo[1,2-c]quinazoline Analogues (Hypothesized) InhibitionNot Determined(Hypothesized) Colchicine Binding Site
Vinblastine Inhibition0.43Vinca Domain
Paclitaxel Promotion23Taxane Binding Site
Colchicine Inhibition2.1 - 10.6Colchicine Binding Site
Quinazolinone 7j InhibitionNot specified, but confirmed inhibitionColchicine Binding Site[3]

The antitubulin activity of indolo[1,2-c]quinazoline analogues is inferred from cell cycle analysis of structurally related compounds and their DNA-independent cytotoxicity.[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of these compounds.

Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay measures the effect of a compound on the in vitro polymerization of tubulin into microtubules.

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)

  • Purified tubulin (>99%)

  • GTP solution

  • Tubulin polymerization buffer

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compounds and control compounds (e.g., Paclitaxel as a promoter, Colchicine as an inhibitor)

  • 96-well black microplates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).

  • On ice, prepare the tubulin reaction mixture containing tubulin, GTP, and tubulin polymerization buffer.

  • Add the fluorescent reporter dye to the reaction mixture.

  • Pipette the test compound at various concentrations into the wells of the 96-well plate. Include wells for positive and negative controls.

  • Incubate the plate at 37°C for 1-2 minutes.

  • Initiate the polymerization by adding the tubulin reaction mixture to each well.

  • Immediately place the plate in the fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes. The excitation and emission wavelengths will depend on the fluorescent dye used (e.g., 360 nm excitation and 450 nm emission for DAPI).

  • Plot the fluorescence intensity versus time to obtain polymerization curves.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a test compound.

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549)

  • Cell culture medium and supplements

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed the cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours). Include an untreated control.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer.

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of an antitubulin effect.

MTT Antiproliferative Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for 72 hours. Include untreated control wells.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[1]

Visualizing the Mechanism and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for antitubulin agents and the experimental workflows.

Mechanism_of_Action cluster_tubulin Microtubule Dynamics cluster_drugs Antitubulin Agents cluster_effects Cellular Effects αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Microtubule αβ-Tubulin Dimers->Microtubule Polymerization Microtubule->αβ-Tubulin Dimers Depolymerization Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Microtubule->Mitotic Arrest (G2/M Phase) Disruption of Mitotic Spindle Indolo[1,2-c]quinazolines Indolo[1,2-c]quinazolines Indolo[1,2-c]quinazolines->Microtubule Inhibit Polymerization (Hypothesized) Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->Microtubule Inhibit Polymerization Colchicine Colchicine Colchicine->Microtubule Inhibit Polymerization Taxanes Taxanes Taxanes->Microtubule Promote Polymerization & Stabilize Apoptosis Apoptosis Mitotic Arrest (G2/M Phase)->Apoptosis

Caption: Proposed mechanism of action for antitubulin agents.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis of Indolo[1,2-c]quinazoline Analogues Synthesis of Indolo[1,2-c]quinazoline Analogues MTT Antiproliferative Assay MTT Antiproliferative Assay Synthesis of Indolo[1,2-c]quinazoline Analogues->MTT Antiproliferative Assay Tubulin Polymerization Assay Tubulin Polymerization Assay Synthesis of Indolo[1,2-c]quinazoline Analogues->Tubulin Polymerization Assay Cell Cycle Analysis Cell Cycle Analysis Synthesis of Indolo[1,2-c]quinazoline Analogues->Cell Cycle Analysis Determine IC50 (Antiproliferative) Determine IC50 (Antiproliferative) MTT Antiproliferative Assay->Determine IC50 (Antiproliferative) Determine IC50 (Tubulin Inhibition) Determine IC50 (Tubulin Inhibition) Tubulin Polymerization Assay->Determine IC50 (Tubulin Inhibition) Quantify G2/M Arrest Quantify G2/M Arrest Cell Cycle Analysis->Quantify G2/M Arrest

Caption: Workflow for validating antitubulin activity.

Conclusion

The available evidence strongly supports the investigation of indolo[1,2-c]quinazoline analogues as a novel class of antitubulin agents. Their potent cytotoxic activity against a range of cancer cell lines, coupled with the observation that their mechanism is likely independent of DNA interaction, positions them as compelling candidates for further preclinical development. The induction of G2/M phase arrest by structurally similar compounds provides a significant lead for validating their mechanism of action.

Future studies should focus on direct in vitro tubulin polymerization assays with a series of indolo[1,2-c]quinazoline analogues to confirm their inhibitory activity and determine their IC50 values. Furthermore, competitive binding assays with radiolabeled colchicine can elucidate their specific binding site on the tubulin dimer. A comprehensive understanding of their structure-activity relationship will be crucial for optimizing their potency and selectivity, ultimately paving the way for a new generation of effective anticancer therapeutics.

References

In Vivo Efficacy of 5,6-Dihydroindolo[1,2-c]quinazoline Derivatives: A Comparative Guide to PI3K/Akt Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of compounds targeting the PI3K/Akt signaling pathway. While direct in vivo efficacy studies for 5,6-Dihydroindolo[1,2-c]quinazoline derivatives are not yet publicly available, their structural similarity to known PI3K inhibitors suggests a potential mechanism of action targeting this critical cancer pathway. This guide, therefore, uses well-documented PI3K and Akt inhibitors as benchmarks to provide context for the potential in vivo performance of this emerging class of compounds.

Recent research into the synthesis and in vitro antiproliferative activity of indolo[1,2-c]quinazoline derivatives has highlighted their potential as anticancer agents. Studies suggest that their cytotoxic effects are mediated through a DNA-independent mechanism. Notably, the structurally related 2,3-dihydroimidazo[1,2-c]quinazoline derivative, copanlisib, is a known PI3K inhibitor, and other quinazoline derivatives have been specifically designed to target this pathway. This indicates that the PI3K/Akt signaling cascade is a probable target for this compound derivatives.

This guide summarizes the in vivo efficacy of prominent PI3K and Akt inhibitors in various cancer xenograft models, presenting key quantitative data in a comparative format. Detailed experimental protocols for these studies are also provided to aid in the design and interpretation of future in vivo experiments.

Comparative In Vivo Efficacy of PI3K/Akt Pathway Inhibitors

The following tables summarize the in vivo anti-tumor activity of selected pan-PI3K, isoform-specific PI3K, and pan-Akt inhibitors in various xenograft models.

Table 1: In Vivo Efficacy of PI3K Inhibitors

Compound (Class)Cancer ModelDosing RegimenEfficacy Outcome
BKM120 (Buparlisib) (Pan-PI3K)ER+/HER2- Breast Cancer Xenografts (MCF7)100 mg/kg, daily, oralClinical benefit rate of 58.6% in combination with fulvestrant in a Phase 1 trial.[1]
HER2-amplified Breast Cancer Xenografts (UACC812, SUM190, MDA361)35 mg/kg, daily, oralStatistically significant tumor growth inhibition.[2]
BEZ235 (Dual PI3K/mTOR)Gastric Cancer Xenografts (NCI-N87)20 or 40 mg/kg, daily, oralSignificant dose-dependent control of tumor growth.[3]
Gastric Cancer Xenografts (SNU16)Not specifiedNet tumor growth inhibition of 45.1%.[4]
BYL719 (Alpelisib) (PI3Kα-specific)ER+/HER2- Breast Cancer Xenografts (MCF7, HCC1500) resistant to palbociclib30 mg/kg, daily, oralSustained tumor regression for over 45 days in combination with fulvestrant.[5]
Basal-like Breast Cancer PDX50 mg/kg, 6 times a week, oralEffective at minimizing tumor growth in combination with other agents.[6]

Table 2: In Vivo Efficacy of Akt Inhibitors

CompoundCancer ModelDosing RegimenEfficacy Outcome
GSK690693 Osteosarcoma Xenografts30 mg/kg, daily x 5 for 6 weeks, i.p.Significantly increased event-free survival in all 6 osteosarcoma models tested.
Ipatasertib Endometrial Cancer (Transgenic Mouse Model)Not specifiedTumor weights significantly reduced by 52.2% after 4 weeks of treatment.[7]
Perifosine Neuroblastoma Xenografts (AS, NGP, BE2, KCNR)24 mg/kg/day, daily for 30-32 days, oral gavageStatistically significant increase in survival; tumor regression in AS model and growth inhibition in others.[8]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental design of these in vivo studies, the following diagrams are provided.

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion

Caption: The PI3K/Akt signaling pathway is a key regulator of cell growth, proliferation, and survival.

In_Vivo_Xenograft_Workflow General In Vivo Xenograft Experimental Workflow Cell_Culture 1. Cancer Cell Culture Tumor_Implantation 2. Tumor Cell Implantation in Immunocompromised Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (Test Compound vs. Vehicle) Randomization->Treatment Efficacy_Assessment 6. Efficacy Assessment (Tumor Volume, Survival) Treatment->Efficacy_Assessment PD_Analysis 7. Pharmacodynamic Analysis (Optional) Efficacy_Assessment->PD_Analysis

Caption: A generalized workflow for conducting in vivo efficacy studies using cancer cell line-derived xenografts.

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in this guide.

BKM120 (Buparlisib) in HER2-amplified Breast Cancer Xenografts
  • Cell Lines: UACC812, SUM190, and MDA361 human breast cancer cell lines were used.

  • Animal Model: Mice (strain not specified) were used for tumor xenografts.

  • Tumor Implantation: Details of the implantation procedure were not specified.

  • Treatment: Once tumors were established, mice were treated daily by oral gavage with BKM120 at a dose of 35 mg/kg. The vehicle control was 10% NMP/90% PEG300.[2]

  • Efficacy Assessment: Tumor volume was measured regularly to assess tumor growth inhibition. Statistical significance was determined by comparing the tumor growth in the treatment arm to the vehicle control group.[2]

BEZ235 in Gastric Cancer Xenografts
  • Cell Lines: NCI-N87 and SNU16 human gastric cancer cell lines were used.

  • Animal Model: NOD/SCID mice were used for establishing xenografts.

  • Tumor Implantation: NCI-N87 cells or biopsies from gastric cancer patients were subcutaneously inoculated into the mice.[9]

  • Treatment: For the NCI-N87 model, treatment with BEZ235 at 20 or 40 mg/kg/day was initiated after the formation of palpable tumors and continued for 2 weeks.[3] For the SNU16 model, treatment was administered over a 14-day period.[4]

  • Efficacy Assessment: Tumor growth was monitored throughout the treatment period. For the SNU16 model, net tumor growth inhibition was calculated. In some studies, animal survival was also monitored.[3][4]

BYL719 (Alpelisib) in ER+/HER2- Breast Cancer Xenografts
  • Cell Lines: MCF7 and HCC1500 ER+ breast cancer cell lines were used to develop models of acquired resistance to palbociclib.

  • Animal Model: Details of the mouse strain were not specified.

  • Tumor Implantation: Xenografts were established from the specified cell lines.

  • Treatment: Tumors progressing on palbociclib and fulvestrant were switched to treatment with BYL719 at 30 mg/kg in combination with fulvestrant.[5]

  • Efficacy Assessment: Tumor progression and regression were monitored over 45 days of treatment.[5]

GSK690693 in Osteosarcoma Xenografts
  • Cell Lines: A panel of osteosarcoma cell lines was used.

  • Animal Model: Mice (strain not specified) were used for the in vivo panel.

  • Tumor Implantation: Solid tumor xenografts were established.

  • Treatment: GSK690693 was administered at a dose of 30 mg/kg daily for 5 days a week for 6 consecutive weeks.

  • Efficacy Assessment: The primary endpoint was event-free survival, with an event defined as a quadrupling of the initial tumor volume.

Ipatasertib in Endometrial Cancer
  • Animal Model: A transgenic mouse model of endometrial cancer was utilized.

  • Treatment: The daily oral dose of Ipatasertib was administered for 4 weeks.

  • Efficacy Assessment: Tumor weights were measured at the end of the treatment period and compared to the placebo group.[7]

Perifosine in Neuroblastoma Xenografts
  • Cell Lines: AS, NGP, BE2, and KCNR human neuroblastoma cell lines were used.

  • Animal Model: 5- to 6-week-old female nude mice were used.

  • Tumor Implantation: 2 x 10^6 neuroblastoma cells were injected into the right flank of the mice to establish subcutaneous xenografts.[8]

  • Treatment: Treatment with perifosine was initiated when tumors reached a volume of approximately 100–200 mm³. Perifosine was administered at a dose of 24 mg/kg/day by oral gavage, once daily, 7 days a week for up to 30–32 days.[8]

  • Efficacy Assessment: Animal survival was the primary endpoint and was analyzed using the Kaplan-Meier method. Tumor growth was also monitored.[8]

References

A Comparative Guide to DNA Binding Assays for 12-Aminomethyl Indolo[1,2-c]quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indolo[1,2-c]quinazoline derivatives are a class of heterocyclic compounds recognized for their diverse biological activities, including potential as antimicrobial and antiviral agents.[1][2] Within this class, 12-aminomethyl derivatives have demonstrated significant cytotoxic efficacy against various cancer cell lines.[2][3] However, studies suggest that for many of these planar polycyclic compounds, DNA is not the primary target for their antiproliferative effects.[1][3] Nonetheless, characterizing the potential for DNA interaction remains a critical step in elucidating their mechanism of action and guiding further drug development.

This guide provides an objective comparison of common biophysical and computational techniques used to assess the DNA binding properties of small molecules like 12-aminomethyl indolo[1,2-c]quinazoline derivatives. We present detailed experimental protocols, comparative data tables, and workflow visualizations to assist researchers in selecting and implementing the most appropriate assays for their specific objectives.

Comparison of Key DNA Binding Assays

The selection of an appropriate assay depends on the specific information required, such as binding affinity, binding mode, or structural changes to the DNA. A multi-faceted approach, employing several complementary techniques, is often necessary for a comprehensive understanding of the drug-DNA interaction.

Assay Principle Information Obtained Advantages Disadvantages
UV-Visible Spectroscopy Measures changes in the absorbance spectrum of the derivative upon addition of DNA. Hypochromism (decreased absorbance) or hyperchromism (increased absorbance) indicates interaction.[4]Binding constant (Kb), Stoichiometry (n), Preliminary binding mode information.Simple, rapid, and requires standard laboratory equipment.[4]Low sensitivity; may not be suitable for weakly interacting compounds.
Fluorescence Spectroscopy Monitors changes in the fluorescence properties (intensity, emission wavelength) of an intrinsic fluorophore or a competitive displacement probe upon binding to DNA.[3][5]Binding constant (Kb), Binding stoichiometry, Binding mode (via quenching studies).High sensitivity; can be used for compounds with intrinsic fluorescence or with displacement assays.[6]Not all compounds are fluorescent; requires careful selection of excitation/emission wavelengths to avoid interference.
Circular Dichroism (CD) Measures the differential absorption of left and right circularly polarized light. Changes in the DNA's CD spectrum upon ligand binding indicate structural alterations.[7][8]Conformational changes in DNA (e.g., B- to A-form transition), Binding mode (intercalation vs. groove binding).[9]Provides valuable structural information about the DNA-ligand complex.[7]Requires specialized equipment; interpretation can be complex.
Viscometry Measures the change in the viscosity of a DNA solution upon addition of the compound. An increase in viscosity is a strong indicator of classical intercalation.[10][11]DNA lengthening, strong evidence for intercalation binding mode.A definitive method for determining intercalation in the absence of crystallographic data.[10]Requires relatively large amounts of sample; sensitive to temperature fluctuations.
Gel Electrophoresis Analyzes the migration of DNA through a gel matrix. The binding of a compound can alter the DNA's mobility (mobility shift assay).[12]Qualitative assessment of binding, DNA cleavage/protection (footprinting).Simple, visual confirmation of binding.[12]Generally non-quantitative; provides limited information on binding strength or mode.
Molecular Docking A computational method that predicts the preferred orientation and binding affinity of a ligand to a macromolecular target like DNA.[13][14]Predicted binding mode, Binding energy, Identification of key interacting residues.Provides theoretical insight into the binding mechanism at an atomic level; cost-effective.[15]Results are predictive and require experimental validation; accuracy depends on the scoring functions used.

Experimental Protocols

Detailed methodologies for the key experimental assays are provided below. These are generalized protocols and may require optimization based on the specific properties of the derivative being studied and the available laboratory equipment.

UV-Visible (UV-Vis) Absorption Titration

This technique is used to determine the binding constant of a ligand to DNA.

  • Materials:

    • Calf Thymus DNA (ct-DNA)

    • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

    • 12-aminomethyl indolo[1,2-c]quinazoline derivative stock solution

    • Quartz cuvettes (1 cm path length)

    • UV-Vis Spectrophotometer

  • Protocol:

    • Prepare a stock solution of ct-DNA in Tris-HCl buffer. The concentration of DNA can be determined from its absorbance at 260 nm.

    • Prepare a working solution of the indoloquinazoline derivative in the same buffer. The concentration should be fixed for all measurements.

    • Record the UV-Vis spectrum (e.g., 250-700 nm) of the derivative solution alone.[4]

    • Titrate the derivative solution with increasing aliquots of the ct-DNA stock solution.

    • After each addition, allow the solution to equilibrate for 5 minutes and then record the UV-Vis spectrum.

    • Monitor the changes in the absorption maximum of the derivative. A decrease in absorbance (hypochromism) or an increase (hyperchromism) indicates an interaction.[4]

    • The intrinsic binding constant (Kb) can be calculated by plotting [DNA]/(εa - εf) vs. [DNA] using the Wolfe-Shimer equation or a similar model.

Fluorescence Titration

This method is highly sensitive for determining binding affinity, particularly for fluorescent compounds.

  • Materials:

    • Fluorescent 12-aminomethyl indolo[1,2-c]quinazoline derivative

    • ct-DNA stock solution

    • Tris-HCl buffer

    • Quartz fluorescence cuvettes

    • Fluorometer

  • Protocol:

    • Prepare solutions as described for the UV-Vis titration.

    • Place a fixed concentration of the fluorescent derivative in the cuvette.

    • Record the fluorescence emission spectrum by exciting at its maximum absorption wavelength.

    • Add successive, small aliquots of the ct-DNA solution to the cuvette.[6]

    • After each addition, mix gently, allow to equilibrate, and record the fluorescence spectrum.[16]

    • Observe the quenching (decrease) or enhancement of the fluorescence intensity.

    • The binding constant and stoichiometry can be determined by analyzing the fluorescence data using the Stern-Volmer equation or by fitting the data to a suitable binding model using Scatchard plot analysis.[6]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to investigate conformational changes in DNA upon ligand binding.[7][8]

  • Materials:

    • ct-DNA solution

    • Indoloquinazoline derivative solution

    • Phosphate buffer (e.g., 10 mM, pH 7.2)

    • CD-grade quartz cuvette

    • CD Spectropolarimeter

  • Protocol:

    • Prepare a solution of ct-DNA in the phosphate buffer.

    • Record the CD spectrum of the DNA solution alone, typically in the 220-320 nm range. This will show the characteristic spectrum of B-form DNA.

    • Prepare a series of samples with a fixed concentration of DNA and increasing concentrations of the indoloquinazoline derivative.

    • Incubate the samples for a sufficient time to reach equilibrium.

    • Record the CD spectrum for each sample.

    • Analyze the changes in the CD signals. Intercalation often leads to an increase in the positive band around 275 nm and the negative band around 245 nm, while groove binding may cause smaller perturbations.[9]

Viscosity Measurement

This hydrodynamic method provides strong evidence for or against a classical intercalation binding mode.

  • Materials:

    • Sonicated, short fragments of ct-DNA

    • Indoloquinazoline derivative solution

    • Buffer solution (e.g., Tris-HCl)

    • Capillary viscometer (e.g., Ubbelohde type)

    • Constant temperature water bath (e.g., 25.0 ± 0.1 °C)

  • Protocol:

    • Prepare a solution of sonicated ct-DNA at a suitable concentration (e.g., 0.5-1.0 mM base pairs) in the buffer.[11]

    • Suspend the viscometer in the constant-temperature water bath and allow it to equilibrate.

    • Measure the flow time of the buffer alone (t0) and the DNA solution (t).

    • Add small aliquots of the indoloquinazoline derivative stock solution to the DNA solution in the viscometer.

    • After each addition, mix thoroughly and measure the new flow time.

    • Calculate the relative specific viscosity (η/η0)1/3 where η and η0 are the specific viscosities of the DNA solution with and without the ligand.

    • Plot the relative specific viscosity versus the ratio of [Ligand]/[DNA]. A significant increase in viscosity with increasing ligand concentration is characteristic of intercalation, which lengthens the DNA helix.[10]

Visualizing Workflows and Concepts

Diagrams created using Graphviz help to clarify complex workflows and theoretical concepts.

DNA_Binding_Assay_Workflow cluster_synthesis Compound Preparation cluster_primary Primary Screening cluster_secondary Secondary / Mode of Action Assays cluster_computational In Silico Analysis cluster_results Data Analysis & Interpretation Compound Synthesize & Purify 12-aminomethyl indolo[1,2-c]quinazoline UV_Vis UV-Vis Titration Compound->UV_Vis Initial test for interaction Fluorescence Fluorescence Assay Compound->Fluorescence High-sensitivity affinity screen Docking Molecular Docking Compound->Docking CD Circular Dichroism UV_Vis->CD Fluorescence->CD If interaction detected Viscometry Viscometry CD->Viscometry Gel Gel Electrophoresis CD->Gel Analysis Calculate Binding Parameters (Kb, n, ΔG) Viscometry->Analysis Gel->Analysis Conclusion Determine Binding Mode & Affinity Docking->Conclusion Predictive insight Analysis->Conclusion

Caption: General experimental workflow for characterizing DNA binding of a novel compound.

DNA_Binding_Modes cluster_modes cluster_intercalation cluster_minor_groove Minor Groove Binding cluster_covalent Covalent Binding bp1 Base Pair intercalator Planar Ligand bp2 Base Pair mg_ligand Ligand mg_dna DNA Minor Groove cov_ligand Reactive Ligand cov_dna DNA Base cov_ligand->cov_dna Covalent Bond

Caption: Simplified diagrams of major small molecule-DNA binding modes.

References

A Comparative Analysis of Indolo[1,2-c]quinazoline and Indolo[2,1-b]quinazoline Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric scaffolds is critical in the pursuit of novel therapeutics. This guide provides a detailed comparative analysis of the bioactivity of two such scaffolds: indolo[1,2-c]quinazoline and indolo[2,1-b]quinazoline. By examining their anticancer and antimicrobial properties with supporting experimental data, this document aims to illuminate the therapeutic potential inherent to each structure.

The indoloquinazoline core, a fusion of indole and quinazoline rings, represents a "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1][2][3] The constitutional isomerism between the indolo[1,2-c] and indolo[2,1-b] systems, however, gives rise to distinct pharmacological profiles. The indolo[2,1-b]quinazoline scaffold is notably found in the natural alkaloid tryptanthrin, which has been extensively studied for its broad-spectrum bioactivity.[1][4] Conversely, the indolo[1,2-c]quinazoline system is a less explored chemotype, with recent studies beginning to unveil its significant therapeutic potential.[2][5]

Comparative Anticancer Activity

Recent investigations into novel derivatives of both scaffolds have revealed potent antiproliferative activities against various human cancer cell lines. A direct comparison of cytotoxic efficacy is possible for the A549 (lung adenocarcinoma) and K562 (chronic myeloid leukemia) cell lines, against which derivatives of both isomers have been tested.

Quantitative Analysis of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative derivatives of each scaffold against several cancer cell lines.

Scaffold Derivative Cell Line IC50 (µM) Reference
Indolo[1,2-c]quinazoline 9c (12-aminomethyl derivative)HCT116 (Colon Carcinoma)2.5 ± 0.3[2]
9c (12-aminomethyl derivative)A549 (Lung Adenocarcinoma)3.8 ± 0.5[2]
9c (12-aminomethyl derivative)K562 (Chronic Myeloid Leukemia)1.1 ± 0.2[2]
9a (Gramine analog)HCT116 (Colon Carcinoma)4.0 ± 0.5[2]
9a (Gramine analog)A549 (Lung Adenocarcinoma)5.5 ± 0.7[2]
9a (Gramine analog)K562 (Chronic Myeloid Leukemia)2.8 ± 0.4[2]
Indolo[2,1-b]quinazoline C1 (Tryptanthrin derivative)A549 (Lung Adenocarcinoma)0.55 ± 0.33[1]
C1 (Tryptanthrin derivative)K562 (Chronic Myeloid Leukemia)>50[1]
C1 (Tryptanthrin derivative)PC3 (Prostate Cancer)0.89 ± 0.21[1]
C1 (Tryptanthrin derivative)HepG2 (Liver Cancer)1.29 ± 0.47[1]

Key Observations:

  • Derivatives of the indolo[2,1-b]quinazoline scaffold, specifically compound C1, have demonstrated sub-micromolar efficacy against the A549 lung cancer cell line, indicating potent cytotoxic activity.[1]

  • In contrast, the tested indolo[1,2-c]quinazoline derivatives, while still exhibiting notable activity, showed IC50 values in the low micromolar range against the same cell line.[2]

  • Interestingly, the indolo[1,2-c]quinazoline derivative 9c was highly effective against the K562 leukemia cell line, whereas the indolo[2,1-b]quinazoline derivative C1 was largely inactive.[1][2] This suggests a potential for scaffold-dependent selectivity towards different cancer types.

  • The 12-aminomethyl derivatives of indolo[1,2-c]quinazolin-6(5H)-one, such as compound 9c, have shown a degree of selectivity for tumor cells over non-malignant fibroblasts.[2]

Comparative Antimicrobial Activity

Both indolo[1,2-c]quinazoline and indolo[2,1-b]quinazoline derivatives have been reported to possess antimicrobial properties. The data, however, is more extensive for the former.

Quantitative Analysis of Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency. The table below presents MIC values for derivatives of each scaffold against a panel of bacterial and fungal strains.

Scaffold Derivative Microorganism MIC (µg/mL) Reference
Indolo[1,2-c]quinazoline Mono-indolo[1,2-c]quinazolines (15-18)S. aureus2.5-5[6]
Mono-indolo[1,2-c]quinazolines (15-18)B. subtilis2.5-5[6]
Mono-indolo[1,2-c]quinazolines (15-18)E. coli5-10[6]
Bis-indolo[1,2-c]quinazolines (19, 20)S. aureus2.5[6]
Bis-indolo[1,2-c]quinazolines (19, 20)C. albicans2.5[6]
Indolo[2,1-b]quinazoline Dichlorinated pyrazino[2,1-b]quinazoline derivativeS. aureus ATCC 292134[7]
Dichlorinated pyrazino[2,1-b]quinazoline derivativeMethicillin-resistant S. aureus 66/18[7]

Key Observations:

  • 6-Substituted indolo[1,2-c]quinazolines, particularly bis-derivatives, have demonstrated potent antibacterial and antifungal activity, with MIC values as low as 2.5 µg/mL against S. aureus and C. albicans.[6]

  • A derivative of the related pyrazino[2,1-b]quinazoline scaffold has also shown good activity against both sensitive and resistant strains of S. aureus.[7]

  • The available data suggests that the indolo[1,2-c]quinazoline scaffold is a promising framework for the development of novel antimicrobial agents.[6][8]

Mechanistic Insights and Signaling Pathways

The mechanisms underlying the bioactivity of these two isomeric scaffolds appear to be distinct, offering different avenues for therapeutic intervention.

Indolo[1,2-c]quinazoline: A Dual-Pronged Approach

Some derivatives of indolo[1,2-c]quinazoline are believed to exert their anticancer effects through DNA interaction, potentially via intercalation and subsequent inhibition of topoisomerase I and II.[9] However, recent studies on potent 12-aminomethyl derivatives suggest a DNA-independent mechanism of cytotoxicity, opening up new possibilities for overcoming resistance mechanisms associated with DNA-targeting agents.[2]

G cluster_0 Indolo[1,2-c]quinazoline Derivatives cluster_1 Proposed Mechanisms A Indolo[1,2-c]quinazoline B DNA Intercalation & Topoisomerase Inhibition A->B  Some derivatives C DNA-Independent Cytotoxicity A->C  12-aminomethyl derivatives D Anticancer Activity B->D C->D

Caption: Proposed anticancer mechanisms of indolo[1,2-c]quinazoline derivatives.

Indolo[2,1-b]quinazoline (Tryptanthrin): Induction of Cell Death Pathways

The anticancer activity of tryptanthrin and its derivatives is better characterized and appears to involve the simultaneous induction of apoptosis and autophagy in cancer cells.[1] This dual mechanism can be particularly effective in eradicating tumor cells. Furthermore, some tryptanthrin derivatives have been identified as topoisomerase II inhibitors.[4]

G cluster_0 Indolo[2,1-b]quinazoline (Tryptanthrin) Derivatives cluster_1 Cellular Effects A Tryptanthrin Derivative B Induction of Apoptosis A->B C Triggering of Autophagy A->C D Topoisomerase II Inhibition A->D E Anticancer Activity B->E C->E D->E

Caption: Anticancer mechanisms of indolo[2,1-b]quinazoline derivatives.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide. For specific details, please refer to the cited literature.

General Workflow for Synthesis and Biological Evaluation

G A Synthesis of Indoloquinazoline Derivatives B Structural Characterization (NMR, HRMS) A->B C Purity Analysis (HPLC ≥95%) B->C D In vitro Bioactivity Screening C->D E Anticancer Cytotoxicity Assay (e.g., MTT) D->E F Antimicrobial Susceptibility Test (e.g., MIC determination) D->F G Data Analysis (IC50 / MIC calculation) E->G F->G H Structure-Activity Relationship (SAR) Studies G->H

Caption: General experimental workflow for indoloquinazoline drug discovery.

Anticancer Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, K562, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized indoloquinazoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells in a range of concentrations. A positive control (e.g., Doxorubicin) and a vehicle control are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours. During this time, viable cells metabolize MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[1][2]

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
  • Microorganism Preparation: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (standard antimicrobial agent, e.g., Ampicillin, Ketoconazole) and a negative control (no compound) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6][10]

Conclusion

The comparative analysis of indolo[1,2-c]quinazoline and indolo[2,1-b]quinazoline reveals two isomeric scaffolds with distinct and compelling bioactivities. While the naturally occurring indolo[2,1-b]quinazoline framework of tryptanthrin has a well-documented, broad-spectrum profile, the synthetically accessible indolo[1,2-c]quinazoline scaffold is emerging as a source of potent and potentially more selective anticancer and antimicrobial agents. The differences in their mechanisms of action—DNA-independent cytotoxicity for some indolo[1,2-c]quinazolines versus the induction of apoptosis and autophagy by tryptanthrin derivatives—highlight the profound impact of atomic arrangement on pharmacological properties. Further exploration of both scaffolds, particularly through comparative studies under standardized conditions, will undoubtedly accelerate the development of novel and effective therapies.

References

Safety Operating Guide

Navigating the Disposal of 5,6-Dihydroindolo[1,2-c]quinazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the disposal of 5,6-Dihydroindolo[1,2-c]quinazoline, a nitrogen-containing heterocyclic compound often used in research settings.

Immediate Safety Protocols

Before handling this compound for disposal, it is crucial to consult your institution's Chemical Hygiene Plan (CHP) and familiarize yourself with local and federal regulations regarding chemical waste.[3]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles should always be worn.

  • Lab Coat: A flame-resistant lab coat is recommended.

  • Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator may be necessary.

Emergency Procedures:

  • Spills: In case of a spill, isolate the area and use an appropriate absorbent material for containment. The contaminated material must be disposed of as hazardous waste.

  • Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Step-by-Step Disposal Procedure

The disposal of this compound should follow a systematic process to ensure safety and compliance.

  • Waste Identification and Classification: Treat this compound as a hazardous chemical waste.[4][5] It should not be disposed of down the drain or in regular trash.[3]

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for the waste.[4][6]

    • Ensure the container is in good condition with a secure lid.[4]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[4]

    • Include the full chemical name: "this compound". Avoid abbreviations or formulas.[4]

    • Indicate the approximate quantity of the waste.

    • Note the date when the first waste was added to the container.

  • Segregation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[7]

    • Segregate it from incompatible materials. As a nitrogen-containing heterocyclic compound, it should be stored away from strong oxidizing agents and strong acids.

    • Utilize secondary containment to prevent the spread of potential leaks.[4]

  • Disposal Request:

    • When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[4]

    • Do not attempt to transport the hazardous waste outside of the designated laboratory area.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table provides a template for the types of information that are critical for a comprehensive risk assessment. Researchers should strive to obtain this information from the chemical supplier or through institutional resources.

ParameterValueSource/Reference
LD50 (Oral, Rat) Data not available-
Permissible Exposure Limit (PEL) Data not available-
Flash Point Data not available-
Boiling Point Data not available[8]
Melting Point Data not available[8]

Experimental Protocols

The disposal procedure outlined above is a standard protocol for handling chemical waste in a laboratory setting. For specific experimental protocols involving this compound that would generate waste, such as in cytotoxicity assays or synthetic chemistry, the waste products should be collected and disposed of following the same hazardous waste guidelines. For instance, any solutions containing this compound, as well as contaminated labware (e.g., pipette tips, vials), should be treated as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS Responsibility A Identify Waste: This compound B Select & Prepare Waste Container A->B  Proper  Handling C Label Container: 'Hazardous Waste' B->C  Accurate  Information D Segregate & Store in Satellite Area C->D  Safe  Storage E Request Waste Pickup from EHS D->E  Compliance  Trigger F EHS Collection E->F  Scheduled  Process G Final Disposal (Incineration/Landfill) F->G  Regulatory  Compliance

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 5,6-Dihydroindolo[1,2-c]quinazoline

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 5,6-Dihydroindolo[1,2-c]quinazoline

Disclaimer: This document provides immediate safety and logistical information for handling this compound in a laboratory setting. These guidelines are based on the safety data for structurally related compounds, such as quinazoline and indole, due to the absence of a specific Safety Data Sheet (SDS) for the target compound. It is imperative to handle this chemical with caution and to consult with your institution's environmental health and safety (EHS) department for specific guidance.

Hazard Assessment and Personal Protective Equipment (PPE)

Given that this compound belongs to the quinazoline and indole families of heterocyclic compounds, which include biologically active and potentially cytotoxic substances, a cautious approach to handling is essential.[1][2] The toxicological properties of this compound have not been fully investigated.[3] Therefore, it should be treated as a hazardous substance.

Recommended Personal Protective Equipment (PPE):

The following table summarizes the required PPE for handling this compound.

Protection Type Equipment Specifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation or perforation before use. Change gloves frequently and immediately if contaminated.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and airborne particles of the compound.
Body Protection Laboratory coatA standard lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodHandling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Foot Protection Closed-toe shoesProtects feet from spills.
Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is crucial to minimize exposure and ensure a safe working environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure all necessary PPE is readily available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Have an emergency spill kit accessible.

  • Weighing and Aliquoting:

    • Perform all weighing and transfer operations of the solid compound within a chemical fume hood to prevent inhalation of dust.

    • Use a spatula for transferring the solid. Avoid creating dust.

    • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • During the Experiment:

    • Keep all containers with this compound clearly labeled and sealed when not in use.

    • Avoid direct contact with the skin, eyes, and clothing.[4]

    • If any part of the body comes into contact with the compound, wash the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

    • Properly dispose of all contaminated materials as outlined in the disposal plan.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance. Quinazoline has been noted as being very toxic to aquatic organisms.[5]

Waste Segregation and Disposal:

Waste Type Disposal Container Disposal Procedure
Solid Waste Labeled hazardous waste containerCollect all unused solid this compound and contaminated materials (e.g., weighing paper, contaminated paper towels) in a clearly labeled, sealed hazardous waste container.
Liquid Waste Labeled hazardous waste container for organic solventsCollect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container for organic solvents. Do not mix with other waste streams unless compatible.
Contaminated Sharps Sharps containerAny needles, syringes, or other sharps contaminated with the compound should be disposed of in a designated sharps container.
Contaminated PPE Labeled hazardous waste bagDispose of used gloves, disposable lab coats, and other contaminated PPE in a sealed and labeled hazardous waste bag.

All waste must be handled and disposed of in accordance with local, state, and federal regulations.[3] Contact your institution's EHS department for specific disposal protocols.

Emergency Procedures

In the event of an emergency, follow these procedures:

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. If the spill is small and you are trained to do so, contain the spill using an appropriate spill kit. Wear appropriate PPE. For large spills, contact your institution's EHS department immediately.

Visual Guides

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Verify Fume Hood prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Weigh Solid in Fume Hood prep3->handle1 Proceed to Handling handle2 Prepare Solution in Fume Hood handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 Experiment Complete clean2 Segregate & Dispose Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: A step-by-step workflow for the safe handling of this compound.

Logical Relationship of Safety Measures

G compound 5,6-Dihydroindolo [1,2-c]quinazoline hazard Potential Hazard (Cytotoxic, Irritant) compound->hazard ppe Personal Protective Equipment (PPE) hazard->ppe eng_controls Engineering Controls (Fume Hood) hazard->eng_controls admin_controls Administrative Controls (SOPs, Training) hazard->admin_controls safe_handling Safe Handling ppe->safe_handling eng_controls->safe_handling admin_controls->safe_handling

Caption: Interrelationship of hazard identification and control measures for safe handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydroindolo[1,2-c]quinazoline
Reactant of Route 2
5,6-Dihydroindolo[1,2-c]quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.